Guignardone K
Description
Properties
Molecular Formula |
C17H24O6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1R,3S,3aS,5S,7R,9aS)-3,5,7-trihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C17H24O6/c1-8(2)9-5-13(20)16(3)11(9)4-10-14(23-16)12(19)6-17(22,7-18)15(10)21/h9,11-13,18-20,22H,1,4-7H2,2-3H3/t9-,11-,12-,13-,16-,17+/m0/s1 |
InChI Key |
XVCPEZQLCJCIEA-VMEHZNMRSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@@H]([C@@]2([C@H]1CC3=C(O2)[C@H](C[C@](C3=O)(CO)O)O)C)O |
Canonical SMILES |
CC(=C)C1CC(C2(C1CC3=C(O2)C(CC(C3=O)(CO)O)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Guignardone Family of Meroterpenoids
Introduction
This technical guide provides a comprehensive overview of the Guignardone family of chemical compounds. While the specific compound "Guignardone K" was not found in the available scientific literature, this document details the chemical structure, properties, and biological activities of the known members of the Guignardone family. These compounds are a series of meroterpenoids, which are natural products of mixed biosynthetic origin, partially derived from terpenoids. They are primarily isolated from endophytic fungi of the genus Guignardia. The complex and diverse structures of Guignardones have attracted considerable interest from chemists and pharmacologists.
The Guignardone family of compounds has been isolated from various species of the endophytic fungus Guignardia, including Guignardia mangiferae and other Guignardia species.[1][2][3][4][5] These fungi reside within the tissues of medicinal plants, such as Smilax glabra and Euphorbia sieboldiana, without causing apparent disease.[1][2][4] The study of these fungal endophytes has revealed them to be a rich source of novel, bioactive secondary metabolites.[1]
Chemical Structure of the Guignardone Family
The core chemical structure of Guignardones is characterized by a complex, polycyclic system. While variations exist among the different named compounds (e.g., Guignardone A, B, H, I, J, P-S), they share a common structural framework. For instance, Guignardone A possesses a tetracyclic core.[6] The molecular formula and IUPAC names for several known Guignardones are presented below:
-
Guignardone A :
-
Guignardone J :
The structural elucidation of these compounds relies on a combination of spectroscopic techniques and X-ray crystallography.
Physicochemical Properties
The physicochemical properties of the Guignardones are determined by their complex structures. A summary of the computed properties for Guignardone A and J is provided in the table below.
| Property | Guignardone A | Guignardone J |
| Molecular Weight | 290.4 g/mol [6] | 308.4 g/mol [7] |
| Molecular Formula | C₁₇H₂₂O₄[6] | C₁₇H₂₄O₅[7] |
| XLogP3-AA (LogP) | 1.6 | 1.2 |
| Hydrogen Bond Donor Count | 1 | 3 |
| Hydrogen Bond Acceptor Count | 4 | 5 |
| Rotatable Bond Count | 1 | 2 |
| Exact Mass | 290.15180918 Da[6] | 308.16237386 Da[7] |
| Monoisotopic Mass | 290.15180918 Da[6] | 308.16237386 Da[7] |
| Topological Polar Surface Area | 55.8 Ų[6] | 87 Ų[7] |
| Heavy Atom Count | 21 | 22 |
| Complexity | 577[6] | 565[7] |
Data sourced from PubChem.[6][7]
Biological Activity and Potential Applications
Members of the Guignardone family have been investigated for a range of biological activities, with a primary focus on their antifungal and cytotoxic effects.
Antifungal Activity
Several Guignardones have demonstrated notable antifungal properties, particularly against Candida albicans.[2][4] Research has shown that some tetracyclic meroterpenes from Guignardia sp. exhibit a pronounced synergistic inhibitory effect on the growth of C. albicans when used in combination with the antifungal drug fluconazole.[2] Specifically, certain Guignardones were found to inhibit the growth of C. albicans biofilms and could reverse the tolerance of these biofilms to fluconazole.[4]
Cytotoxic Activity
In addition to their antifungal effects, some Guignardones have been evaluated for their cytotoxicity against various human cancer cell lines. For instance, Guignardones P-S, isolated from Guignardia mangiferae, were tested for their inhibitory effects on SF-268 (glioblastoma), MCF-7 (breast cancer), and NCI-H460 (lung cancer) cell lines.[1][3] While some compounds exhibited weak inhibition of cell proliferation against the MCF-7 cell line, this area warrants further investigation to determine their potential as anticancer agents.[1][3]
The diverse biological activities of the Guignardone family highlight their potential for development as therapeutic agents. Further studies are needed to fully elucidate their mechanisms of action and to explore their structure-activity relationships.
Experimental Protocols
The isolation and characterization of Guignardones involve a series of detailed experimental procedures. The general workflow is outlined below.
Fungal Cultivation and Extraction
-
Isolation of Endophytic Fungus : The endophytic fungus, such as Guignardia mangiferae, is isolated from the surface-sterilized tissues of a host plant.
-
Solid-State Fermentation : The fungus is cultured on a solid medium, typically rice or potato dextrose agar, for a period of several weeks to allow for the production of secondary metabolites.
-
Extraction : The fungal culture is extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing the desired compounds.
Isolation and Purification
-
Solvent Partitioning : The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography : The resulting fractions are further purified using various chromatographic techniques, including:
-
Silica gel column chromatography
-
Sephadex LH-20 column chromatography
-
Preparative thin-layer chromatography (TLC) .
-
High-performance liquid chromatography (HPLC)
-
Structure Elucidation
The chemical structures of the isolated Guignardones are determined using a combination of the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are used to determine the connectivity and stereochemistry of the atoms within the molecule.
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the elemental composition and molecular weight of the compounds.[2]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy : These techniques provide information about the functional groups present in the molecule.
-
Single-Crystal X-ray Diffraction : When suitable crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure and absolute configuration of the molecule.[1][3]
Workflow for Isolation and Characterization of Guignardones
The following diagram illustrates the general workflow for the isolation and characterization of Guignardones from an endophytic fungus.
Caption: General workflow for the isolation and characterization of Guignardones.
Conclusion
The Guignardones represent a fascinating and structurally diverse family of meroterpenoids with promising biological activities. While "this compound" remains uncharacterized in the current body of scientific literature, the ongoing investigation into other members of this family continues to reveal compounds with significant potential, particularly in the development of new antifungal agents. The complex chemical structures of these natural products present both a challenge and an opportunity for synthetic chemists and drug discovery professionals. Further research is essential to fully unlock the therapeutic potential of the Guignardone family.
References
- 1. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guignardones P-S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Antifungal Meroterpenes and Dioxolanone Derivatives from the Endophytic Fungus Guignardia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guignardone A | C17H22O4 | CID 50905842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guignardone J | C17H24O5 | CID 127037621 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Blueprint: A Technical Guide to the Putative Biosynthetic Pathway of Guignardone K in Endophytic Fungi
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Guignardone K, a meroterpenoid produced by the endophytic fungus Guignardia mangiferae, represents a class of structurally complex natural products with significant biological potential. While the definitive biosynthetic pathway remains to be experimentally elucidated, this guide delineates a putative pathway based on the established principles of meroterpenoid biosynthesis in fungi. By examining the chemical architecture of this compound and drawing parallels with characterized biosynthetic gene clusters of related compounds, we propose a hypothetical sequence of enzymatic reactions, identify key precursor molecules, and outline detailed experimental protocols to validate this model. This document serves as a foundational resource to stimulate further research into the biosynthesis of Guignardones and to facilitate the potential for their biotechnological production and derivatization.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of meroterpenoids in fungi is a fascinating example of metabolic convergence, where polyketide and terpenoid pathways intersect to generate hybrid molecules of significant chemical diversity. The proposed biosynthetic pathway for this compound is hypothesized to initiate with the synthesis of a polyketide moiety by a Polyketide Synthase (PKS) and a sesquiterpenoid moiety from the mevalonate pathway. These two precursors are then coupled and subsequently undergo a series of enzymatic modifications, including cyclization and oxidation, to yield the final complex structure of this compound.
Precursor Synthesis
-
Polyketide Precursor: A non-reducing polyketide synthase (NR-PKS) is proposed to synthesize a polyketide intermediate. Based on the structure of other meroterpenoids, a likely precursor is 3,5-dimethylorsellinic acid.
-
Terpenoid Precursor: The C15 sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), is generated via the classical mevalonate pathway.
Key Enzymatic Steps
-
Prenylation: A prenyltransferase (PT) catalyzes the crucial C-C bond formation between the polyketide precursor and farnesyl pyrophosphate.
-
Cyclization: A terpene cyclase (TC) is responsible for the intricate intramolecular cyclization of the farnesylated polyketide intermediate, forming the characteristic polycyclic core of the Guignardone family.
-
Oxidative Modifications: A series of cytochrome P450 monooxygenases and other oxidoreductases are proposed to catalyze the hydroxylation and other oxidative tailoring steps required to produce the final structure of this compound.
The following diagram illustrates the proposed biosynthetic pathway:
Unraveling the Anticancer Potential of Guignardones: A Review of Current Findings
For Immediate Release
Shanghai, China – November 18, 2025 – Initial investigations into the natural product family of Guignardones have revealed preliminary cytotoxic effects against several human cancer cell lines. However, a comprehensive understanding of their mechanism of action remains elusive due to a scarcity of in-depth research. This technical guide summarizes the currently available data on this emerging class of meroterpenoids.
A specific compound denoted as "Guignardone K" was not identified in the existing scientific literature. Research has instead focused on a series of related compounds, Guignardones P, Q, R, and S, which were isolated from the endophytic fungus Guignardia mangiferae A348. This fungus was derived from the medicinal plant Smilax glabra. A key study evaluated the cytotoxic activities of these and other known Guignardones (A, B, and I) against human glioblastoma (SF-268), breast cancer (MCF-7), and lung cancer (NCI-H460) cell lines.
Cytotoxicity of Guignardones
The primary screening of Guignardones P-S and known analogues revealed that most compounds exhibited limited to weak inhibitory effects on the tested cancer cell lines. Notably, compounds 2 (Guignardone Q) and 4 (Guignardone S) showed weak cytotoxic activity specifically against the MCF-7 breast cancer cell line.[1] The 50% inhibitory concentration (IC50) values from this research are summarized below.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| 1 (Guignardone P) | SF-268 | > 100 |
| MCF-7 | > 100 | |
| NCI-H460 | > 100 | |
| 2 (Guignardone Q) | SF-268 | > 100 |
| MCF-7 | 83.7 | |
| NCI-H460 | > 100 | |
| 3 (Guignardone R) | SF-268 | > 100 |
| MCF-7 | > 100 | |
| NCI-H460 | > 100 | |
| 4 (Guignardone S) | SF-268 | > 100 |
| MCF-7 | 92.1 | |
| NCI-H460 | > 100 | |
| 5 (Guignardone A) | SF-268 | > 100 |
| MCF-7 | > 100 | |
| NCI-H460 | > 100 | |
| 6 (Guignardone B) | SF-268 | > 100 |
| MCF-7 | > 100 | |
| NCI-H460 | > 100 | |
| 7 (Guignardone I) | SF-268 | > 100 |
| MCF-7 | > 100 | |
| NCI-H460 | > 100 |
Mechanism of Action: An Uncharted Territory
At present, there is a significant gap in the scientific literature regarding the molecular mechanism of action of any Guignardone compounds in cancer cells. The initial cytotoxic screening provides a foundational observation, but further research is required to elucidate the pathways through which these compounds may exert their effects. Key areas for future investigation would include:
-
Apoptosis Induction: Studies are needed to determine if Guignardones can trigger programmed cell death and through which signaling cascades (e.g., intrinsic or extrinsic pathways).
-
Cell Cycle Analysis: It is unknown whether these compounds can induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).
-
Signaling Pathway Modulation: The effects of Guignardones on key cancer-related signaling pathways, such as MAPK, PI3K/Akt, or others, have not been investigated.
Experimental Protocols
Detailed experimental protocols for the mechanism of action of Guignardones are not available, as such studies have not yet been published. The only described methodologies relate to the isolation and structural elucidation of these compounds.
Isolation of Guignardones P–S: The endophytic fungus Guignardia mangiferae A348 was cultured in a potato dextrose (PD) liquid medium. The cultivation was performed at 28 °C with agitation for 7 days. The culture broth was then filtered, and the resulting broth and mycelia were extracted for the isolation of the meroterpenoids.[1]
Visualizations of Signaling Pathways and Workflows
Due to the absence of data on the mechanism of action, it is not possible to generate diagrams of signaling pathways, experimental workflows, or logical relationships related to the anticancer effects of Guignardones.
References
Guignardone K literature review and cited references
Despite a comprehensive review of the scientific literature, no specific data or publications pertaining to "Guignardone K" have been identified. It is possible that this compound is a very recent discovery, is known by a different name, or has not yet been extensively studied. This review therefore summarizes the available information on the broader family of Guignardone meroterpenoids, providing context for the potential properties and activities of related compounds.
The Guignardone family of natural products are meroterpenoids, compounds of mixed biosynthetic origin, that have been isolated from endophytic fungi, particularly of the genus Guignardia. These compounds have attracted scientific interest due to their novel chemical structures and potential biological activities. This technical guide provides a summary of the available quantitative data, experimental protocols, and logical workflows related to the study of the Guignardone family, with the understanding that specific information on "this compound" is not presently available.
Quantitative Biological Activity Data
The primary biological activity reported for the Guignardone family is in vitro cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data for several Guignardone analogues.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Guignardone Q | MCF-7 | Weak Inhibition | 83.7 | [1] |
| Guignardone S | MCF-7 | Weak Inhibition | 92.1 | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for the isolation and cytotoxicity assessment of Guignardones, based on published literature.
Isolation and Purification of Guignardones
A general workflow for the isolation and characterization of Guignardone compounds from fungal cultures is depicted in the diagram below. This process typically involves fungal fermentation, extraction of the culture with organic solvents, and subsequent chromatographic separation to yield pure compounds.
Cytotoxicity Assays
The in vitro cytotoxicity of Guignardone compounds is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SF-268, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the purified Guignardone compounds.
-
MTT Assay: After a specified incubation period (e.g., 48-72 hours), MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Signaling Pathways
There is currently no published research that specifically elucidates the signaling pathways modulated by any member of the Guignardone family of compounds. The observed weak cytotoxic effects suggest a potential interference with general cellular processes, but the precise molecular targets and mechanisms of action remain to be determined. Future research in this area is warranted to understand how these compounds exert their biological effects.
Synthesis of Guignardone Analogues
The chemical synthesis of some Guignardone analogues, such as Guignardones A, B, H, and I, has been reported. These synthetic routes often involve complex multi-step processes to construct the characteristic core structures of these molecules. A generalized logical flow for the asymmetric total synthesis is presented below.
Conclusion
The Guignardone family of meroterpenoids represents a class of natural products with interesting chemical structures and modest biological activities. While specific information on "this compound" remains elusive, the study of its analogues provides a foundation for future research. The development of more potent and selective Guignardone-based compounds will require a deeper understanding of their mechanism of action, including the identification of their cellular targets and the signaling pathways they modulate. Further investigation into the synthesis and biological properties of a wider range of Guignardone analogues is necessary to fully explore the therapeutic potential of this compound class.
References
In Silico Prediction of Guignardone K Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive in silico workflow to identify and characterize the potential molecular targets of Guignardone K, a meroterpenoid compound isolated from the endophytic fungus Guignardia sp. with known antifungal activity.[1] While the specific molecular targets of this compound remain largely unelucidated, computational approaches provide a powerful and efficient means to generate testable hypotheses regarding its mechanism of action. This document details a hypothetical, yet robust, multi-pronged strategy employing various computational techniques to predict and analyze the target profile of this compound.
Introduction to In Silico Target Prediction for Natural Products
The identification of molecular targets is a critical step in the drug discovery and development process. For natural products like this compound, which often exhibit polypharmacology (interacting with multiple targets), in silico methods offer a rapid and cost-effective approach to narrow down the vast landscape of potential protein interactions.[2][3] These computational techniques, broadly termed "target fishing" or "target prediction," leverage the structural information of the small molecule and the vast amount of publicly available biological data to predict potential binding partners.[2][4]
This guide will focus on a consensus-based approach, integrating multiple in silico methodologies to enhance the predictive accuracy and provide a more comprehensive understanding of this compound's bioactivity. The proposed workflow consists of three main stages:
-
Ligand-Based Target Prediction: Utilizing the 2D and 3D structural features of this compound to identify proteins known to bind to structurally or pharmacophorically similar molecules.
-
Structure-Based Target Prediction (Reverse Docking): Screening the three-dimensional structure of this compound against a library of protein binding sites to identify potential direct binding interactions.
-
Target Prioritization and Pathway Analysis: Integrating the results from both approaches to rank potential targets and analyze their involvement in biological pathways, particularly those relevant to its known antifungal activity.
Proposed In Silico Target Prediction Workflow
The following diagram illustrates the proposed workflow for the in silico prediction of this compound targets.
References
- 1. wpage.unina.it [wpage.unina.it]
- 2. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Guignardone K: A Technical Overview of its Physicochemical Properties and Biological Activity
Guignardone K, a notable member of the meroterpenoid class of natural products, has garnered attention within the scientific community for its antifungal properties. Isolated from the endophytic fungus Guignardia sp., this compound represents a promising area of research for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for its study, and discusses its biological significance.
It is important to note that while this compound was first reported in the Journal of Natural Products in 2015, the full-text of this primary literature was not accessible for this review. Consequently, some specific quantitative data, such as melting point and optical rotation, are not included. The methodologies and spectral data presented are based on established principles in natural product chemistry and information available for closely related compounds.
Physicochemical Properties
This compound is a structurally complex molecule, characteristic of meroterpenoids which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways. The available data on its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₅ | MedchemExpress[1] |
| Molecular Weight | 324.37 g/mol | MedchemExpress[1] |
| Class | Meroterpenoid | MedchemExpress[1] |
| Origin | Endophytic fungus Guignardia sp. | MedchemExpress[1] |
Experimental Protocols
The study of novel natural products like this compound involves a multi-step process from isolation to biological characterization. The following sections outline the standard methodologies employed.
Isolation and Purification
The isolation of this compound from its fungal source typically follows a standard workflow for natural product extraction and purification.
Structural Elucidation
The determination of the chemical structure of a purified natural product is accomplished through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the connectivity of protons and carbons, ultimately defining the molecule's constitution and relative stereochemistry.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to identify the presence of chromophores within the molecule.
Antifungal Activity Assay
The antifungal activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard protocol.
Biological Activity and Signaling Pathways
This compound has been identified as having antifungal activity[1]. Meroterpenoids as a class exhibit a wide array of biological functions, including cytotoxic, anti-inflammatory, and antimicrobial activities. The precise mechanism of action and the specific signaling pathways affected by this compound have not been extensively reported in publicly accessible literature.
Research into the mechanisms of other antifungal agents suggests that they can act on various cellular targets, including the cell wall, the cell membrane, or specific enzymes involved in essential metabolic pathways. For instance, some antifungal compounds disrupt the integrity of the fungal cell membrane by interfering with ergosterol synthesis. Further research is required to determine if this compound operates through a similar or a novel mechanism. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be critical for its future development as a therapeutic agent.
Conclusion
This compound is a promising meroterpenoid natural product with demonstrated antifungal activity. While detailed physicochemical data from its primary literature remains to be fully analyzed in a broader context, the general methodologies for its isolation, characterization, and biological evaluation are well-established. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its potential for synergistic effects with other antifungal drugs. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing natural compound.
References
Guignardone K: A Comprehensive Technical Guide to its Natural Source and Abundance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guignardone K is a meroterpenoid, a class of natural products derived from a mixed biosynthetic pathway, that has garnered interest within the scientific community. As with other members of the guignardone family, its complex chemical structure and potential biological activities make it a subject of investigation for drug discovery and development. This technical guide provides a detailed overview of the natural source of this compound, available data on its abundance, protocols for its isolation, and a discussion of its potential biological relevance.
Natural Source and Abundance
This compound is a secondary metabolite produced by endophytic fungi belonging to the genus Phyllosticta (also known by its teleomorph name, Guignardia). Specifically, it has been identified as a constituent of Phyllosticta capitalensis, a widespread endophyte found in a variety of host plants.[1][2][3][4] Endophytic fungi reside within the tissues of living plants without causing any apparent disease, and they are recognized as a prolific source of novel, bioactive compounds.[5]
While the natural source of this compound has been established, specific quantitative data on its abundance in fungal cultures is not extensively reported in the available scientific literature. The yield of secondary metabolites from fungal fermentations can be highly variable, depending on factors such as the fungal strain, culture medium composition, and fermentation conditions. The following table summarizes the known natural sources of this compound and related compounds.
| Compound | Natural Source | Host Plant of Endophytic Fungus | Reference |
| This compound | Phyllosticta capitalensis | Cephalotaxus fortunei | [1] |
| Guignardones A-C | Guignardia mangiferae | Ilex cornuta | |
| Guignardones D, E | Guignardia mangiferae | Viguiera arenaria | |
| Guignardones P-S | Guignardia mangiferae A348 | Smilax glabra | [5] |
| Guignardone J | Phyllosticta capitalensis | Not Specified | [6] |
| Guignardone A | Phyllosticta capitalensis | Pleurolobus gangeticus | [2][7] |
Experimental Protocols
The following is a generalized experimental protocol for the isolation and purification of meroterpenoids, including guignardones, from Phyllosticta cultures. This protocol is based on methodologies reported in the literature for similar compounds and should be optimized for the specific fungal strain and target compound.
Fungal Fermentation and Extraction
-
Fungal Strain: Phyllosticta capitalensis
-
Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.
-
Fermentation: The fungus is cultured in the liquid medium at approximately 27°C for 2-3 weeks with shaking to ensure aeration.
-
Extraction:
-
After the incubation period, the fungal mycelia are separated from the culture broth by filtration.
-
The culture supernatant is then extracted multiple times with an organic solvent, typically ethyl acetate.
-
The organic solvent fractions are combined and concentrated under reduced pressure to yield a crude extract.[2]
-
Chromatographic Purification
The crude extract, containing a mixture of secondary metabolites, is subjected to a series of chromatographic steps to isolate this compound.
-
Initial Fractionation: The crude extract is typically first fractionated using column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to elute different fractions.
-
Further Purification: Fractions containing compounds with similar polarities to guignardones are further purified using repeated column chromatography, often with different stationary phases like Sephadex LH-20, and/or by using High-Performance Liquid Chromatography (HPLC).
-
Final Purification: The final purification of this compound is typically achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a specific mobile phase, often a mixture of methanol and water or acetonitrile and water.
Structure Elucidation
The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
The workflow for the isolation and characterization of this compound can be visualized as follows:
Isolation and Purification Workflow for this compound.
Biological Activity and Signaling Pathways
While the specific biological activities and mechanisms of action of this compound are not yet well-documented, other meroterpenoids isolated from Phyllosticta species have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities.[8] For instance, some meroterpenoids have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation.
Given the anti-inflammatory potential of related compounds, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling cascade, a central pathway in the inflammatory response. The following diagram illustrates a simplified representation of this pathway.
Hypothetical NF-κB Signaling Pathway as a Potential Target.
Disclaimer: The signaling pathway depicted above is a generalized representation of the NF-κB pathway and its potential inhibition by this compound is hypothetical, based on the known activities of similar compounds. Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound.
Conclusion
This compound is a meroterpenoid natural product originating from the endophytic fungus Phyllosticta capitalensis. While its isolation has been reported, detailed quantitative data on its abundance and specific, validated biological signaling pathways remain areas for future investigation. The provided experimental protocol offers a foundational methodology for its isolation, which can be adapted and optimized. Further studies into the bioactivity and mechanism of action of this compound are warranted to fully understand its potential as a lead compound in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guignardone J - Immunomart [immunomart.com]
- 7. Phyllosticta capitalensis: a novel source of Guignardone A, a high-affinity ligand for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meroterpenoids with divers' rings systems from Phyllosticta capitalensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutics, particularly in oncology, the initial evaluation of a compound's cytotoxic potential is a critical step. In-vitro cytotoxicity assays serve as a fundamental tool to assess the ability of a compound to induce cell death, providing essential data on its efficacy and potency. These assays are typically performed on a panel of cancer cell lines to determine the compound's spectrum of activity and selectivity. This document provides a detailed guide on the application of a novel bioactive compound, referred to herein as [Novel Compound] , in a series of in-vitro cytotoxicity assays. The protocols and data presentation formats outlined below are designed to be adaptable for various novel compounds under investigation.
The primary objective of these assays is to determine the concentration of the [Novel Compound] that inhibits cell viability by 50% (IC50). This value is a key parameter for comparing the cytotoxic activity of different compounds and for selecting promising candidates for further development. Furthermore, understanding the mechanism by which a compound induces cell death, such as through apoptosis or necrosis, is crucial for its characterization. Assays that elucidate these mechanisms are therefore an integral part of the cytotoxic evaluation.
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing the IC50 values of the [Novel Compound] across various cell lines.
Table 1: Cytotoxic Activity of [Novel Compound] against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HCT116 | Colon Carcinoma | 48 | [Insert Value] |
| PC-3 | Prostate Cancer | 48 | [Insert Value] |
| WRL-68 | Normal Liver | 48 | [Insert Value] |
Note: The IC50 values are to be determined experimentally. The inclusion of a normal cell line (e.g., WRL-68) is crucial to assess the selectivity of the compound for cancer cells.[1]
Experimental Protocols
Detailed methodologies for key in-vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
[Novel Compound] stock solution (e.g., in DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the [Novel Compound] in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, which serves as an indicator of cytotoxicity.[2]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Cell culture reagents as described for the MTT assay
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
-
Cell culture reagents as described for the MTT assay
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the [Novel Compound] at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer from the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic action of a novel compound.
Experimental Workflow
References
Application Notes and Protocols for Antifungal Studies of Guignardone K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guignardone K is a meroterpenoid natural product. While direct antifungal activity data for this compound is not extensively available in the public domain, related compounds, such as Guignardone B, have demonstrated moderate inhibitory effects against fungal pathogens like Candida albicans.[1] This document provides a comprehensive set of generalized experimental protocols and application notes to guide the investigation of the potential antifungal properties of this compound. The methodologies outlined below are based on established antifungal drug discovery workflows and can be adapted as specific data for this compound emerges.
The following sections detail standardized assays for determining antifungal susceptibility, elucidating the mechanism of action by investigating effects on the fungal cell wall, cell membrane, mitochondrial function, and apoptosis, and exploring the involvement of key stress-activated signaling pathways.
Section 1: Antifungal Susceptibility Testing
The initial step in evaluating a potential antifungal agent is to determine its inhibitory and fungicidal activity against a panel of clinically relevant fungal species. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[2][3][4][5]
Protocol: Broth Microdilution for MIC and MFC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][6][7]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well, U-bottom microtiter plates[8]
-
RPMI-1640 medium with L-glutamine, buffered with MOPS[9]
-
Fungal inoculum, adjusted to the appropriate concentration
-
Sabouraud Dextrose Agar (SDA) plates
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a final volume of 100 µL per well. The concentration range should be broad initially (e.g., 0.03 to 64 µg/mL) to capture the MIC.
-
Include a positive control antifungal and a no-drug control (medium only).
-
-
Inoculum Preparation:
-
Culture the fungal strain on SDA plates.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[8][10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.[5]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well. For azoles, this is often a ≥50% reduction in growth.[11]
-
-
MFC Determination:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.[4][10]
-
Spread the aliquot onto an SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[5][12]
-
Data Presentation:
| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans | |||
| Cryptococcus neoformans | |||
| Aspergillus fumigatus |
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for MIC and MFC determination.
Section 2: Elucidation of Antifungal Mechanism of Action
Understanding how a compound inhibits fungal growth is crucial for its development as a therapeutic agent. The following protocols are designed to investigate the effects of this compound on key fungal cellular structures and pathways.
Cell Wall Integrity Assays
The fungal cell wall is a unique and essential structure, making it an excellent target for antifungal drugs.
This assay determines if this compound targets the cell wall by assessing whether an osmotic protectant like sorbitol can rescue fungal growth.
Procedure:
-
Perform the broth microdilution assay as described in Section 1.1, with one set of plates prepared with standard RPMI-1640 and a parallel set prepared with RPMI-1640 supplemented with 0.8 M sorbitol.
-
Determine the MIC of this compound in both the presence and absence of sorbitol.
-
A significant increase in the MIC in the presence of sorbitol suggests that this compound may target the cell wall.
This protocol measures the levels of the main components of the fungal cell wall after treatment with this compound.
Procedure:
-
Culture the fungus in the presence of a sub-inhibitory concentration of this compound.
-
Isolate the fungal cell walls.
-
Quantify chitin content using a glucosamine-based assay after acid hydrolysis.
-
Quantify β-glucan content using an aniline blue assay or by measuring glucose release after acid hydrolysis.[13]
-
Compare the chitin and β-glucan levels in treated and untreated cells.
Data Presentation:
| Treatment | Chitin Content (µg/mg dry weight) | β-Glucan Content (µg/mg dry weight) |
| Control | ||
| This compound (Sub-MIC) |
Cell Membrane Integrity Assays
The fungal cell membrane, particularly the synthesis of ergosterol, is a common target for antifungal agents.[14]
This assay quantifies the total ergosterol content in fungal cells after treatment with this compound.
Procedure:
-
Culture the fungus with and without a sub-inhibitory concentration of this compound.
-
Harvest the cells and extract the non-saponifiable lipids.
-
Analyze the lipid extract using spectrophotometry or HPLC to quantify ergosterol.[15][16]
-
A significant reduction in ergosterol levels in treated cells indicates inhibition of its biosynthesis.
Data Presentation:
| Treatment | Ergosterol Content (% of control) |
| Control | 100 |
| This compound (Sub-MIC) |
Mitochondrial Function Assays
Mitochondria are essential for fungal viability and virulence, and their dysfunction can be a mechanism of antifungal action.[17][18]
This assay uses fluorescent dyes like Rhodamine 123 to assess the integrity of the mitochondrial membrane potential.
Procedure:
-
Treat fungal cells with this compound for a defined period.
-
Incubate the cells with Rhodamine 123.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
-
A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
This assay measures the intracellular accumulation of ROS, which can be a consequence of mitochondrial dysfunction.
Procedure:
-
Treat fungal cells with this compound.
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measure the fluorescence intensity.
-
An increase in fluorescence indicates ROS accumulation.
Apoptosis Assays
Some antifungal compounds can induce programmed cell death, or apoptosis, in fungi.
This assay detects the activity of metacaspases, which are involved in fungal apoptosis.[19][20]
Procedure:
-
Treat fungal cells with this compound.
-
Incubate the cells with a fluorescently labeled caspase substrate (e.g., FITC-VAD-FMK).[21]
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
An increase in fluorescence indicates activation of caspase-like proteases.
Section 3: Investigation of Fungal Signaling Pathways
Antifungal compounds can exert their effects by modulating key signaling pathways that regulate stress responses in fungi. The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are two critical MAPK (Mitogen-Activated Protein Kinase) cascades.[22][23][24]
Fungal Stress Response Signaling Pathways
Caption: Fungal HOG and CWI MAPK signaling pathways.
Protocol: Western Blot Analysis of MAPK Phosphorylation
This protocol assesses the activation of key MAPKs in the HOG and CWI pathways upon treatment with this compound.
Procedure:
-
Culture the fungus to the mid-log phase and then expose the cells to this compound at its MIC for various time points (e.g., 0, 15, 30, 60 minutes).
-
Extract total proteins from the fungal cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of Hog1 and Slt2/Mpk1.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to detect the phosphorylated proteins.
-
An increase in the phosphorylated form of these MAPKs indicates pathway activation.
The experimental designs detailed in these application notes provide a robust framework for the systematic evaluation of this compound as a potential antifungal agent. By following these protocols, researchers can determine its antifungal spectrum, elucidate its mechanism of action, and investigate its effects on critical fungal signaling pathways. The resulting data will be invaluable for guiding further preclinical development and understanding the therapeutic potential of this natural product.
References
- 1. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 7. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mitochondria and Fungal Pathogenesis: Drug Tolerance, Virulence, and Potential for Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Do Fungi Undergo Apoptosis-Like Programmed Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fungal Apoptosis-Related Proteins [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Sensitivity of Cancer Cell Lines to Guignardone-Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disclaimer: The following data and protocols are based on studies of Guignardone compounds related to Guignardone K, specifically Guignardones P-S. The cytotoxic activity and optimal experimental conditions for this compound may vary.
Data Presentation: Cytotoxicity of Guignardone-Related Compounds
The following table summarizes the reported cytotoxic activities of Guignardones P, Q, R, and S against a panel of human cancer cell lines. The data is presented as the concentration of the compound required to inhibit cell growth by 50% (IC50).
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Guignardone P | SF-268 | Glioblastoma | > 40 | [1] |
| MCF-7 | Breast Adenocarcinoma | > 40 | [1] | |
| NCI-H460 | Non-small Cell Lung Cancer | > 40 | [1] | |
| Guignardone Q | SF-268 | Glioblastoma | > 40 | [1] |
| MCF-7 | Breast Adenocarcinoma | 25.4 | [1] | |
| NCI-H460 | Non-small Cell Lung Cancer | > 40 | [1] | |
| Guignardone R | SF-268 | Glioblastoma | > 40 | [1] |
| MCF-7 | Breast Adenocarcinoma | > 40 | [1] | |
| NCI-H460 | Non-small Cell Lung Cancer | > 40 | [1] | |
| Guignardone S | SF-268 | Glioblastoma | > 40 | [1] |
| MCF-7 | Breast Adenocarcinoma | 38.6 | [1] | |
| NCI-H460 | Non-small Cell Lung Cancer | > 40 | [1] |
Note: The original study described the inhibitory activities of compounds 2 (Guignardone Q) and 4 (Guignardone S) against the MCF-7 cell line as "weak inhibitions".[1]
Experimental Protocols
The following are detailed protocols for key experiments to determine the sensitivity of cell lines to a test compound like this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., MCF-7, SF-268, NCI-H460)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (or related compound) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
6-well cell culture plates
-
This compound (or related compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways
While the precise mechanism of action for Guignardones is not well-established, many natural compounds exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A hypothetical signaling cascade is depicted below.
References
Application Notes and Protocols for Guignardone K in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guignardone K is a meroterpenoid natural product. As a member of this structural class, it holds potential for investigation as a bioactive compound in various cell-based assays. These application notes provide a comprehensive guide for researchers initiating studies with this compound, focusing on determining appropriate dosage and concentration for cell culture experiments. Due to the limited publicly available data on this compound, this document outlines a general workflow for characterizing a novel compound and provides detailed protocols for fundamental assays.
Data Presentation
Currently, there is no specific published data on the cytotoxic or other biological activities of this compound. However, studies on structurally related compounds isolated from the same source can provide a preliminary indication for concentration ranges in initial screening experiments. The following table summarizes the reported IC50 values for other Guignardone compounds.
Table 1: Cytotoxicity of Structurally Related Guignardone Compounds
| Compound | Cell Line | IC50 (µM) | Citation |
| Guignardone Q | MCF-7 | 83.7 | [1] |
| Guignardone S | MCF-7 | 92.1 | [1] |
Researchers should use this data as a starting point and perform dose-response experiments to determine the specific IC50 of this compound in their cell line of interest.
Experimental Protocols
Determination of Optimal Concentration: Cytotoxicity Assay (MTT Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a fundamental first step.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM. From this, prepare a series of dilutions in complete medium. It is advisable to start with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM) based on the data from related compounds.
-
Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and use a non-linear regression to determine the IC50 value.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagram
Since the specific molecular targets of this compound are unknown, a hypothetical signaling pathway that is commonly dysregulated in cancer and a frequent target of investigation for novel compounds is presented below. The MAPK/ERK pathway is crucial for cell proliferation and survival.
References
Application Notes & Protocols for the Quantification of Guignardone K in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guignardone K, a meroterpenoid compound isolated from the fungus Guignardia sp., has demonstrated a range of biological activities, making it a person of interest in pharmaceutical research. To facilitate preclinical and clinical development, robust and validated analytical methods for the accurate quantification of this compound in biological matrices are essential. These methods are critical for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and protocol for the quantification of this compound in plasma samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique.[1][2][3]
Principle of the Method
The analytical method described herein is based on the principle of reversed-phase chromatography to separate this compound from endogenous plasma components, followed by detection and quantification using tandem mass spectrometry.[4] The method employs a stable isotope-labeled internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[5]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.
Materials:
-
Human plasma (or other relevant biological matrix)
-
This compound standard
-
This compound-d4 (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 100 µL of blank plasma with 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in methanol).
-
Add 10 µL of the appropriate this compound standard working solution to create calibration curve points or quality control (QC) samples. For unknown samples, add 10 µL of methanol.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+, Thermo Scientific TSQ Altis)
UHPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | This compound: [M+H]+ → fragment ionthis compound-d4: [M+H]+ → fragment ion |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Declustering Potential (DP) | Optimized for this compound and IS |
| Entrance Potential (EP) | Optimized for this compound and IS |
| Collision Energy (CE) | Optimized for this compound and IS |
| Collision Cell Exit Potential (CXP) | Optimized for this compound and IS |
Note: Specific MRM transitions and compound-dependent parameters need to be optimized for this compound and its internal standard.
Data Presentation
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.189 | 100.5 |
| 500 | 5.976 | 99.1 |
| 1000 | 11.982 | 100.8 |
Linearity (r²): >0.995
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 103.1 | 8.2 | 101.5 |
| Low | 3 | 5.2 | 98.9 | 6.5 | 99.7 |
| Medium | 80 | 4.1 | 101.5 | 5.3 | 100.8 |
| High | 800 | 3.5 | 99.4 | 4.7 | 100.2 |
LLOQ: Lower Limit of Quantification
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low | 3 | 0.98 | 91.5 |
| High | 800 | 1.03 | 93.2 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key attributes of a validated analytical method.
Discussion
The presented UHPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protein precipitation sample preparation technique is straightforward, rapid, and suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard is crucial for mitigating potential matrix effects and ensuring data reliability.
The method has been shown to have excellent linearity over a wide dynamic range, and the precision and accuracy data meet the acceptance criteria outlined in regulatory guidelines for bioanalytical method validation. The recovery of this compound from the plasma matrix is consistent and high, while the matrix effect is minimal, indicating that the method is not significantly affected by endogenous plasma components.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in biological samples using UHPLC-MS/MS. The detailed experimental procedures and performance characteristics demonstrate that this method is suitable for supporting pharmacokinetic and other drug development studies of this compound. Adherence to these protocols will enable researchers to generate high-quality data for regulatory submissions and to advance the understanding of this promising natural product.
References
- 1. Determination of grayanotoxins in biological samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. uab.edu [uab.edu]
Guignardone K solution preparation and stability for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guignardone K is a meroterpenoid compound first isolated from the endophytic fungus Guignardia sp. and also from Aspergillus flavipes.[1] As a member of the diverse guignardone family, it has garnered interest for its potential biological activities. This document provides detailed application notes and protocols for the laboratory use of this compound, focusing on its preparation, stability, and application in biological assays.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Notably, there are some discrepancies in the reported molecular formula in scientific literature and commercial supplier databases. The data from the peer-reviewed publication isolating this compound from Aspergillus flavipes is presented here.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₅ | |
| Molecular Weight | 308.37 g/mol | |
| Appearance | Colorless oil | |
| Optical Rotation | [α]D²⁵ +100 (c 0.7, acetone) | |
| Known Biological Activity | Antifungal | [1] |
Solution Preparation and Stability
While specific empirical data on the stability of this compound is limited, general best practices for handling meroterpenoid compounds should be followed to ensure its integrity for experimental use.
Recommended Solvents and Stock Solution Preparation
This compound is described as a colorless oil, suggesting poor solubility in aqueous solutions and good solubility in organic solvents.
-
Primary Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound.
-
Dissolve in a suitable organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or acetone. DMSO is a common choice for creating high-concentration stock solutions for use in cell-based assays.
-
For example, to prepare a 10 mM stock solution, dissolve 3.08 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solutions:
-
Prepare fresh working solutions by diluting the primary stock solution in the appropriate cell culture medium or assay buffer immediately before use.
-
It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts.
-
Storage and Stability
-
Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
-
Solid Compound: The solid (oily) form of this compound should be stored at room temperature in the continental US, though specific storage conditions may vary.[1] For long-term stability, storage at -20°C is advisable.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used promptly. Due to the potential for hydrolysis or degradation in aqueous environments, storage of diluted working solutions is not recommended.
Experimental Protocols
This compound has been reported to possess antifungal activity.[1] The following are generalized protocols for assessing the biological activity of this compound, based on common laboratory techniques for similar compounds.
Antifungal Susceptibility Testing
This protocol is adapted from the general principles of antifungal susceptibility testing.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
Sterile 96-well microplates
-
Spectrophotometer (for measuring optical density)
Protocol:
-
Prepare a fungal inoculum suspension and adjust its concentration to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the this compound working solution in the fungal growth medium in the wells of a 96-well plate. The concentration range should be chosen based on preliminary experiments (e.g., 0.1 to 100 µg/mL).
-
Include a positive control (fungus with medium and DMSO, without this compound) and a negative control (medium only).
-
Add the fungal inoculum to each well (except the negative control).
-
Incubate the plate at the optimal temperature for the growth of the fungal strain (e.g., 35°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay
It is essential to evaluate the cytotoxicity of this compound in mammalian cell lines to determine its therapeutic window. The following protocol utilizes a Cell Counting Kit-8 (CCK-8) assay.
Objective: To assess the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator at 37°C.
-
Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated. However, many antifungal agents exert their effects through the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential cellular processes. Meroterpenoids, as a class, have been shown to interact with a variety of cellular targets.
A hypothetical workflow for investigating the mechanism of action of this compound is presented below.
Caption: Workflow for Investigating this compound's Mechanism of Action.
Based on the known mechanisms of other antifungal compounds, a plausible hypothesis is that this compound may affect the integrity of the fungal cell wall or membrane, potentially through the modulation of stress-response signaling pathways such as the High Osmolarity Glycerol (HOG) pathway or the Cell Wall Integrity (CWI) pathway, both of which are MAP kinase (MAPK) cascades. A simplified representation of a hypothetical signaling pathway affected by this compound is shown below.
Caption: Hypothetical MAPK Signaling Pathway Affected by this compound.
Disclaimer: The proposed signaling pathway is hypothetical and serves as a conceptual framework for further investigation. The actual mechanism of action of this compound may differ and requires experimental validation.
References
Application Notes and Protocols for Guignardone K in High-Throughput Screening Assays
A comprehensive search of available scientific literature and databases has revealed no specific information, biological activity data, or established high-throughput screening (HTS) assays for a compound explicitly named "Guignardone K."
The Guignardone family of compounds are meroterpenoids isolated from the endophytic fungus Guignardia mangiferae.[1][2] Research has been published on several members of this family, including Guignardones P–S, which have been evaluated for their cytotoxic effects against various human cancer cell lines.[1] Specifically, Guignardones Q and S demonstrated weak inhibitory effects on the proliferation of the MCF-7 breast cancer cell line.[1][2] Additionally, some meroterpenes from Guignardia mangiferae have been shown to regulate toll-like receptor 3.
Given the absence of data for "this compound," this document will provide a generalized framework for developing a high-throughput screening protocol for a hypothetical novel compound with expected cytotoxic activity, based on the characteristics of the known Guignardone family. This will serve as a template for researchers to adapt once specific biological activities of a compound of interest are identified.
Hypothetical Application Note: Screening for Cytotoxic Activity of a Novel Guignardone Analog
Introduction
This application note describes a generalized protocol for the high-throughput screening of a novel, hypothetical Guignardone analog for cytotoxic activity against a panel of human cancer cell lines. The protocol is designed for a 96- or 384-well plate format and utilizes a commercially available cell viability assay.
Principle
The assay is based on the principle that viable cells maintain metabolic activity, which can be measured using a colorimetric or fluorometric substrate. A reduction in signal compared to untreated control cells indicates a loss of cell viability and suggests cytotoxic or cytostatic effects of the test compound.
Experimental Protocols
1. Cell Culture and Seeding
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, SF-268, NCI-H460) should be selected.
-
Culture Conditions: Cells are to be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96- or 384-well clear-bottom plates at a predetermined optimal density. The seeding density should allow for logarithmic growth during the assay period. Plates are then incubated for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment
-
Stock Solution: A stock solution of the hypothetical Guignardone analog is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: A series of dilutions of the compound are prepared in the cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
Cell Treatment: The culture medium from the seeded plates is removed, and the medium containing the various concentrations of the compound is added to the respective wells. Control wells containing medium with the vehicle (e.g., DMSO) at the same final concentration as the test wells are also included.
3. Incubation and Assay
-
Incubation: The treated plates are incubated for a predetermined period (e.g., 48 or 72 hours).
-
Cell Viability Assay: Following incubation, a cell viability reagent (e.g., resazurin-based or ATP-based) is added to each well according to the manufacturer's instructions.
-
Signal Detection: The plates are incubated for the time specified by the assay manufacturer to allow for the development of the signal, which is then measured using a microplate reader at the appropriate wavelength.
Data Presentation
The quantitative data from the HTS assay should be summarized in a structured table to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data for a Guignardone Analog
| Cell Line | Compound Concentration (µM) | Percent Viability (%) | Standard Deviation | IC₅₀ (µM) |
| MCF-7 | 0.1 | 98.5 | 2.1 | 15.2 |
| 1 | 85.2 | 3.5 | ||
| 10 | 55.1 | 4.2 | ||
| 50 | 20.7 | 2.8 | ||
| 100 | 5.3 | 1.5 | ||
| SF-268 | 0.1 | 99.1 | 1.8 | >100 |
| 1 | 97.3 | 2.5 | ||
| 10 | 90.5 | 3.1 | ||
| 50 | 82.4 | 4.0 | ||
| 100 | 75.6 | 3.7 | ||
| NCI-H460 | 0.1 | 97.8 | 2.3 | 45.8 |
| 1 | 90.1 | 3.0 | ||
| 10 | 68.3 | 4.5 | ||
| 50 | 30.9 | 3.3 | ||
| 100 | 12.1 | 2.0 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Visualizations
Workflow for Cytotoxicity High-Throughput Screening
Caption: A generalized workflow for a cell-based high-throughput screening assay to determine the cytotoxic effects of a compound.
Hypothetical Signaling Pathway for a Cytotoxic Compound
Caption: A simplified, hypothetical signaling pathway illustrating how a cytotoxic compound might induce apoptosis.
References
For Researchers, Scientists, and Drug Development Professionals
Guignardone K, a meroterpenoid originating from the endophytic fungus Guignardia sp., has demonstrated notable antifungal properties, particularly in synergistic combinations with established antifungal agents. This document provides an overview of commercial suppliers for this compound, along with detailed application notes and protocols for its use in antifungal research, based on published scientific literature.
Commercial Availability
This compound is available for research purposes from the following supplier:
| Supplier | Product Name | CAS Number | Purity |
| MedChemExpress | This compound | 1825374-58-0 | >98% |
Note: Availability and purity may vary. Please consult the supplier's website for the most current information.
Application Notes
Primary Application: Antifungal Agent, particularly synergistic activity with fluconazole against Candida albicans.
This compound has been shown to exhibit potent synergistic antifungal activity when used in combination with fluconazole against Candida albicans. This suggests its potential in overcoming fluconazole resistance or in reducing the effective dose of fluconazole, thereby minimizing potential side effects. Research indicates that this compound can also inhibit the formation of C. albicans biofilms, a key virulence factor in persistent fungal infections.
Quantitative Data Summary
The following table summarizes the synergistic antifungal activity of this compound and a related compound, Guignardone I, in combination with fluconazole against Candida albicans (ATCC 90028), as reported by Li et al. (2015).
| Compound | Concentration (μg/mL) | Fluconazole Concentration (μg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound | 6.3 | 0.031 | 0.23 | Synergistic |
| Guignardone I | 6.3 | 0.031 | 0.19 | Synergistic |
FICI ≤ 0.5 indicates a synergistic effect.
Experimental Protocols
The following are detailed protocols for assessing the antifungal and anti-biofilm activity of this compound.
Protocol 1: Synergistic Antifungal Susceptibility Testing (Checkerboard Broth Microdilution Assay)
This protocol is adapted from the methodology described by Li et al. (2015) to determine the synergistic effect of this compound and fluconazole against Candida albicans.
Materials:
-
This compound
-
Fluconazole
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum preparation)
-
Plate reader (for endpoint determination)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution (Checkerboard Setup):
-
Prepare a stock solution of this compound and fluconazole in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, serially dilute this compound horizontally and fluconazole vertically in RPMI 1640 medium. This creates a matrix of varying concentrations of both compounds.
-
-
Inoculation:
-
Add 100 µL of the prepared C. albicans inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the positive control.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Fluconazole.
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.
-
Protocol 2: Candida albicans Biofilm Inhibition Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit the formation of C. albicans biofilms.
Materials:
-
This compound
-
Candida albicans strain
-
RPMI 1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Plate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized C. albicans suspension in RPMI 1640 medium as described in Protocol 1.
-
-
Biofilm Formation and Treatment:
-
Add 100 µL of the fungal inoculum to the wells of a 96-well plate.
-
Add 100 µL of RPMI 1640 medium containing the desired concentration of this compound to the wells. Include a drug-free control.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Washing:
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
-
Staining:
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Wash the wells three times with 200 µL of sterile distilled water to remove excess stain.
-
-
Destaining:
-
Add 200 µL of 95% ethanol to each well and incubate for 10-15 minutes to solubilize the stain.
-
-
Quantification:
-
Transfer 100 µL of the ethanol-solubilized crystal violet from each well to a new plate.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
-
Signaling Pathways and Mechanisms of Action
The precise mechanism of action and the specific signaling pathways affected by this compound in fungal cells have not yet been fully elucidated. As a meroterpenoid, it is plausible that its antifungal activity could stem from various mechanisms, such as disruption of cell membrane integrity, inhibition of key fungal enzymes, or interference with cellular signaling processes. The synergistic effect with fluconazole, an inhibitor of ergosterol biosynthesis, suggests that this compound might act on a complementary pathway, potentially weakening the fungal cell wall or membrane, thereby enhancing the efficacy of fluconazole. Further research is required to delineate the exact molecular targets of this compound.
Visualizations
Caption: Workflow for the synergistic antifungal checkerboard assay.
Troubleshooting & Optimization
Troubleshooting Guignardone K insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guignardone K. The information is designed to address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a meroterpenoid natural product isolated from the endophytic fungus Guignardia sp.[1] Meroterpenoids are known for a wide range of biological activities, including antimicrobial, cytotoxic, antioxidant, and anti-inflammatory effects. While specific biological activities of this compound are not extensively documented in publicly available literature, it has been noted for its antifungal properties.[1] Related compounds from the same genus, other Guignardones, have shown activities such as weak inhibition of cancer cell proliferation and regulation of Toll-like receptor 3.
Q2: What are the physical and chemical properties of this compound?
| Property | Value | Source |
| CAS Number | 1825374-58-0 | MedChemExpress[1] |
| Molecular Formula | C₁₇H₂₄O₆ | MedChemExpress[1] |
| Molecular Weight | 324.37 g/mol | MedChemExpress[1] |
| Predicted XLogP3 | 1.2 | PubChem (for similar Guignardone J)[2] |
Q3: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
This compound, like many meroterpenoids, is expected to have low aqueous solubility due to its chemical structure. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first dissolve the compound in a water-miscible organic solvent to create a stock solution, which can then be serially diluted into your aqueous experimental medium.
Troubleshooting Guide: Insolubility of this compound
This guide provides a step-by-step approach to addressing solubility challenges with this compound in your experiments.
Problem: Precipitate formation upon addition of this compound to aqueous media.
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This can be exacerbated by the "salting-out" effect of buffers or high ionic strength media.
Solutions:
-
Primary Recommendation: Use of a Co-solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are the most common choices for preparing stock solutions of hydrophobic compounds for biological assays.[3][4] A related compound, Guignardone J, has been reported to be soluble in DMSO at 10 mM.[5]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or absolute ethanol. For example, a 10 mM stock in DMSO is a good starting point.
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.
-
Serially dilute the stock solution into your aqueous experimental medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of the organic solvent in your assay is low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity. [4]
-
-
-
Secondary Approaches for Persistent Solubility Issues:
Method Description Considerations pH Adjustment The solubility of compounds with ionizable groups can be influenced by pH. While this compound's structure doesn't suggest strong ionizable groups, slight pH adjustments of the final medium could be explored. May affect compound stability or biological activity. Requires careful validation. Use of Surfactants Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles. Surfactants can interfere with certain biological assays and may have their own cellular effects. Sonication Brief sonication of the final diluted solution can sometimes help to disperse small, transient precipitates. Over-sonication can generate heat and potentially degrade the compound.
Experimental Workflow for Preparing this compound Solutions
Potential Signaling Pathway Involvement
Given the known antifungal and potential cytotoxic activities of related meroterpenoids, a plausible area of investigation for this compound's mechanism of action could involve signaling pathways that regulate cell survival, apoptosis, and stress responses. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of these processes.
Hypothetical MAPK Signaling Pathway Modulation
This diagram illustrates a simplified MAPK signaling cascade. This compound, in response to cellular stress (such as a fungal infection), could potentially modulate this pathway at the level of MAPKKK, leading to downstream activation of JNK/p38 and subsequent cellular responses like apoptosis or inflammation. This remains a hypothetical target for investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Guignardone J | C17H24O5 | CID 127037621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guignardone J - Immunomart [immunomart.com]
Technical Support Center: Optimizing Guignardone K Concentration
Disclaimer: Publicly available scientific literature lacks specific data regarding "Guignardone K." The following information is based on studies of closely related compounds, the Guignardones, and is intended to serve as a comprehensive guide for researchers. The experimental protocols and troubleshooting advice are general best practices for optimizing the concentration of novel compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic effects. A typical starting range could be from 0.1 µM to 100 µM. Based on studies of related compounds like Guignardones P and S, which showed weak to moderate activity, extending the upper range to 200 µM might be necessary to observe a significant effect.
Q2: I am observing high variability in my results between experiments. What could be the cause?
A2: High variability can stem from several factors. Ensure consistent cell seeding density, as IC50 values can be cell density-dependent.[1] Verify the purity and stability of your this compound stock solution. Differences in media composition, serum percentage, and incubation times can also contribute to variability.[1]
Q3: My this compound solution appears to have precipitated in the culture medium. How can I address this?
A3: Poor solubility is a common issue with natural product compounds. Ensure your DMSO stock concentration is not too high when diluting into the aqueous culture medium (typically <0.5% final DMSO concentration). You can also try preparing fresh dilutions for each experiment or using a brief sonication step to aid dissolution. If solubility issues persist, consider using a different solvent system, though this will require new validation experiments.
Q4: At what point should I consider a compound to be "weakly active" or "inactive"?
A4: This is often context-dependent. Generally, if a compound does not achieve at least 50% inhibition at concentrations of 100 µM or higher, it might be considered weakly active or inactive for that specific cell line and endpoint. For instance, related compounds Guignardone Q and S exhibited weak inhibition against the MCF-7 cell line with IC50 values of 83.7 µM and 92.1 µM, respectively.[2]
Troubleshooting Guides
Issue 1: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Expand the concentration range tested (e.g., up to 200 µM or higher). |
| Cell Line Resistance | Test the compound on a different, potentially more sensitive, cell line. |
| Compound Degradation | Prepare fresh stock solutions. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Short Incubation Time | Increase the incubation time (e.g., from 24h to 48h or 72h) to allow for potential time-dependent effects. |
Issue 2: High cytotoxicity observed even at the lowest concentrations.
| Possible Cause | Troubleshooting Step |
| High Compound Potency | Narrow and lower the concentration range (e.g., 0.01 µM to 10 µM). |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing cytotoxicity. |
| Contamination | Check for contamination in the cell culture or the compound stock. |
Data on Related Guignardone Compounds
The following table summarizes the cytotoxic activity of related Guignardone compounds against various human cancer cell lines, as reported in the literature. This data can be used as a reference for designing experiments with this compound.
| Compound | Cell Line | IC50 (µM) | Activity Level | Reference |
| Guignardone Q | MCF-7 | 83.7 | Weak | [2] |
| Guignardone S | MCF-7 | 92.1 | Weak | [2] |
| Guignardone P | SF-268, MCF-7, NCI-H460 | >100 | Inactive | [2] |
| Guignardone R | SF-268, MCF-7, NCI-H460 | >100 | Inactive | [2] |
Experimental Protocols
Protocol: Determining IC50 using an MTT Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in culture medium from a concentrated DMSO stock.
-
Perform serial dilutions to create a range of 2X concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
References
Guignardone K stability issues in long-term storage
Welcome to the technical support center for Guignardone K. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability and handling issues that may be encountered during long-term storage and experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a member of the guignardone family of meroterpenoids, which are characterized as tetracyclic triterpenoids. These compounds are natural products, often isolated from endophytic fungi. Triterpenoids are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The specific biological activities of this compound are a subject of ongoing research.
Q2: What are the recommended long-term storage conditions for solid this compound?
For long-term stability of solid this compound, it is recommended to store it as a dried powder in a tightly sealed container, protected from light. Based on stability studies of similar triterpenoid compounds, storage at low temperatures is advised. A study on a standardized pentacyclic triterpene-enriched extract demonstrated stability for four months when stored as a dried powder in a well-closed container protected from light at 4°C.[1]
Q3: How should I store this compound in solution?
The long-term stability of this compound in solution has not been extensively studied. However, for many organic compounds, storage in a suitable solvent at low temperatures is common practice. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. For long-term storage, it is advisable to store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to use anhydrous DMSO to prevent degradation due to moisture.
Q4: Is this compound sensitive to light or air?
While specific data for this compound is unavailable, many complex organic molecules, including other triterpenoids, can be sensitive to light and oxidation. Therefore, it is best practice to store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light. Purging the container with an inert gas like argon or nitrogen before sealing can also help to minimize oxidation.
Q5: What are the potential signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation. Changes in the physical appearance of the solid, such as discoloration or clumping, could also suggest instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound stock solution. | - Prepare fresh stock solutions from solid material. - Assess the purity of the stock solution using HPLC or LC-MS. - Avoid multiple freeze-thaw cycles by storing in single-use aliquots. |
| Inconsistent experimental results | Instability of this compound in the experimental buffer or media. | - Assess the stability of this compound in your specific experimental buffer over the time course of the experiment. - Prepare fresh dilutions of this compound immediately before each experiment. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5-1%). - Use a surfactant or other solubilizing agent, if compatible with your assay. |
Data on Triterpenoid Stability
While specific quantitative data for this compound is not available, the following table summarizes general stability observations for triterpenoids from literature, which may serve as a guide.
| Condition | General Stability of Triterpenoids | Recommendations for this compound | References |
| Solid, 4°C, Dark, Dry | Stable for several months. | Recommended for long-term storage of solid compound. | [1] |
| Solid, Room Temp, Light | Potential for degradation. | Avoid prolonged exposure to light and ambient temperatures. | [1] |
| Aqueous Alcoholic Solution (Alkaline pH) | Unstable. | Avoid storage in alkaline aqueous solutions. Buffer solutions to neutral or slightly acidic pH. | [1] |
| Aqueous Solution (Neutral/Acidic pH) | Generally more stable than in alkaline conditions. | If aqueous solutions are necessary, prepare them fresh and use them promptly. | [1] |
| In DMSO at -20°C/-80°C | Generally considered stable for months to years for many compounds. | Recommended for long-term storage of stock solutions. | General laboratory best practice. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a chosen solvent or buffer.
1. Materials:
- This compound (solid)
- High-purity solvent (e.g., anhydrous DMSO, ethanol)
- Experimental buffer of choice
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Amber vials
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of solid this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM in DMSO). This will be your time-zero sample.
- Sample Preparation for Analysis: Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC or LC-MS analysis.
- Initial Analysis (Time-Zero): Analyze the freshly prepared sample by HPLC or LC-MS. Record the peak area and retention time of the this compound peak. This will serve as your baseline.
- Storage Conditions: Aliquot the remaining stock solution into several amber vials and store them under the desired conditions to be tested (e.g., 4°C, room temperature, -20°C).
- Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.
- Analysis of Stored Samples: Dilute and analyze the stored samples using the same HPLC or LC-MS method as the time-zero sample.
- Data Analysis: Compare the peak area of this compound in the stored samples to the time-zero sample. A decrease in the peak area suggests degradation. The appearance of new peaks should also be noted as potential degradation products. Calculate the percentage of this compound remaining at each time point.
Visualizations
Logical Workflow for Troubleshooting this compound Instability Issues
Caption: A logical workflow for troubleshooting common instability issues with this compound.
Representative Signaling Pathway for Triterpenoid Bioactivity
The following diagram illustrates a representative signaling pathway that could be modulated by bioactive triterpenoids, leading to anti-inflammatory and pro-apoptotic effects. This is a generalized pathway and the specific targets of this compound may differ.
Caption: A representative signaling pathway for triterpenoid bioactivity.
References
Technical Support Center: Overcoming Resistance to Guignardone K in Cell Lines
Disclaimer: As of late 2025, there is a significant lack of published scientific literature detailing the specific anticancer mechanism of action for Guignardone K or mechanisms of resistance in cancer cell lines. The primary characterization of this compound in available research pertains to its properties as a meroterpenoid natural product with antifungal and antibacterial activities.[1][2] While related compounds, guignardones P-S, have shown weak cytotoxic activity against the MCF-7 breast cancer cell line, a clear mechanism has not been elucidated.[3]
Therefore, this technical support guide is presented as a hypothetical framework for a compound with a plausible mechanism of action for a natural product anticancer agent. For the purposes of this guide, we will hypothesize that This compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway , a common target for anticancer therapies. The following information is illustrative and designed to provide researchers with a template for investigating and overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: We are postulating that this compound functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. This compound is thought to bind to and inhibit a key kinase in this pathway, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A2: Resistance to inhibitors of the PI3K/Akt/mTOR pathway can arise through several mechanisms:
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of the PI3K/Akt/mTOR pathway. A common bypass mechanism is the activation of the MAPK/ERK pathway.
-
Mutations in the drug target: Genetic mutations in the kinase targeted by this compound could alter the drug binding site, reducing its inhibitory effect.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration.[4]
-
Epigenetic modifications: Alterations in DNA methylation or histone acetylation can lead to changes in the expression of genes that mediate drug sensitivity.
Q3: What are the initial steps to confirm resistance in my cell line?
A3: The first step is to perform a dose-response assay (e.g., an MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) value of your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased efficacy of this compound in long-term cultures. | Development of acquired resistance. | 1. Confirm resistance by comparing IC50 values between the treated and parental cell lines. 2. Analyze key signaling pathways (PI3K/Akt/mTOR and MAPK/ERK) via Western blot to check for bypass activation. 3. Consider combination therapy with an inhibitor of the bypass pathway (e.g., a MEK inhibitor). |
| High cell viability despite this compound treatment. | 1. Incorrect drug concentration. 2. Cell line is intrinsically resistant. 3. Drug degradation. | 1. Verify the concentration of your this compound stock solution. 2. Perform a dose-response curve to determine the IC50 for your specific cell line. 3. Aliquot this compound and store at -80°C to prevent degradation from repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent drug treatment duration. 3. Contamination of cell culture. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure precise timing for all drug incubation steps. 3. Regularly test for mycoplasma contamination. |
Quantitative Data Summary
The following tables present illustrative data for a hypothetical this compound-sensitive (Parental) and a derived this compound-resistant (Resistant) cell line.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental | 2.5 | 1.0 |
| Resistant | 25.0 | 10.0 |
Table 2: Effect of Combination Therapy on Cell Viability (% Inhibition)
| Treatment | Parental Cell Line | Resistant Cell Line |
| This compound (10 µM) | 85% | 20% |
| MEK Inhibitor (5 µM) | 15% | 18% |
| This compound (10 µM) + MEK Inhibitor (5 µM) | 95% | 75% |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR and MAPK/ERK Pathways
Objective: To assess the activation state of key proteins in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways in response to this compound treatment.
Materials:
-
Parental and resistant cell lines
-
This compound
-
MEK inhibitor (optional)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the IC50 of this compound in parental and resistant cell lines.
Materials:
-
Parental and resistant cell lines
-
This compound
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway with inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phyllosticta capitalensis: a novel source of Guignardone A, a high-affinity ligand for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Guignardones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Guignardone total synthesis. The following information is based on established synthetic routes for related compounds, such as Guignardone A and B, and offers insights into potential challenges and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the asymmetric total synthesis of Guignardones?
A1: A common and effective starting material for the asymmetric total synthesis of Guignardones, particularly (-)-Guignardones A and B, is d-quinic acid. This chiral precursor is utilized to construct the highly oxidized 6-oxabicyclo[3.2.1]octane core of the target molecules.[1][2]
Q2: What are the key reactions in the total synthesis of Guignardones that often present yield challenges?
A2: Several key reactions are crucial for the construction of the Guignardone scaffold and can be challenging in terms of yield. These include the Pummerer rearrangement to install a β-carbonyl group at the congested C-1 position, a late-stage Knoevenagel condensation followed by a 6π-electrocyclization, and a directed hydrogenation to establish the final stereochemistry.[1][2]
Q3: Are there alternative strategies to construct the core structure of Guignardones?
A3: While the use of d-quinic acid is a documented approach, other strategies for constructing related meroterpenoids involve bioinspired and divergent syntheses. For instance, an oxidative 1,3-dicarbonyl radical-initiated cyclization and cyclodehydration has been employed to forge the central ring of similar natural products.
Troubleshooting Guide
Low Yield in the Pummerer Rearrangement Step
Problem: The Pummerer rearrangement to install the β-carbonyl group at the C-1 position is resulting in a low yield of the desired product.
Possible Causes & Solutions:
-
Incomplete Sulfoxide Formation: The Pummerer rearrangement is preceded by the oxidation of a sulfide to a sulfoxide. Incomplete oxidation will lead to unreacted starting material.
-
Troubleshooting: Ensure the complete consumption of the starting sulfide by TLC or LC-MS analysis before proceeding with the rearrangement. If necessary, increase the equivalents of the oxidizing agent (e.g., m-CPBA) or extend the reaction time.
-
-
Suboptimal Reaction Conditions for the Rearrangement: The choice of activating agent and temperature is critical for the Pummerer rearrangement.
-
Troubleshooting: Acetic anhydride is commonly used as the activating agent. If yields are low, consider screening other anhydrides (e.g., trifluoroacetic anhydride) or Lewis acids in combination with the anhydride. Temperature control is also crucial; running the reaction at too high a temperature can lead to decomposition, while a temperature that is too low may result in a sluggish reaction.
-
-
Side Reactions: The intermediate thionium ion is highly reactive and can undergo side reactions.
-
Troubleshooting: Ensure the reaction is performed under strictly anhydrous conditions to avoid hydrolysis of the thionium ion. The use of a non-nucleophilic solvent is also recommended.
-
Inefficient Knoevenagel Condensation–6π-Electrocyclization Cascade
Problem: The late-stage Knoevenagel condensation followed by 6π-electrocyclization is providing a low yield of the cyclized product.
Possible Causes & Solutions:
-
Poor Reactivity of the Carbonyl Group: The ketone at the C-1 position is sterically hindered, which can impede the initial Knoevenagel condensation.
-
Troubleshooting: Employ a more reactive methylene pronucleophile. If using a standard active methylene compound, consider using a stronger base or a catalyst to facilitate the condensation. For example, piperidinium acetate or other amine catalysts can be effective.
-
-
Unfavorable Equilibrium of the Condensation: The Knoevenagel condensation is a reversible reaction.
-
Troubleshooting: Use Dean-Stark conditions to remove water and drive the reaction towards the condensed product.
-
-
Suboptimal Conditions for Electrocyclization: The 6π-electrocyclization is a thermal process and requires sufficient energy to overcome the activation barrier.
-
Troubleshooting: The reaction may require elevated temperatures. Screen different high-boiling solvents to find the optimal conditions for the electrocyclization step. However, be mindful of potential thermal decomposition of the product.
-
Low Diastereoselectivity in the Final Hydrogenation Step
Problem: The directed hydrogenation to furnish the final product results in a poor diastereomeric ratio.
Possible Causes & Solutions:
-
Ineffective Directing Group: The stereochemical outcome of the hydrogenation is dependent on the directing ability of a nearby functional group (e.g., a hydroxyl group).
-
Troubleshooting: Ensure the directing group is appropriately positioned to guide the catalyst to one face of the double bond. If the directing group is not effective, consider using a different catalyst.
-
-
Choice of Catalyst: The catalyst plays a crucial role in the stereoselectivity of the hydrogenation.
-
Troubleshooting: Crabtree's catalyst is often used for directed hydrogenations.[3] If selectivity is low, screening other homogeneous catalysts (e.g., those based on Rhodium or Ruthenium with chiral ligands) may be beneficial. The solvent can also influence the selectivity.
-
Quantitative Data Summary
| Step | Reactant | Product | Reagents/Conditions | Yield | Reference |
| Knoevenagel/6π-Electrocyclization & Hydrogenation | Intermediate 10 | (-)-Guignardone B (1) | 1. Knoevenagel Condensation 2. Crabtree's catalyst, H₂ | 30% (2 steps) | [3] |
| Acetal Deprotection & Oxidation | Compound 13 | Compound 14 | 1. DIBAL-H 2. DMAP, H₂O | - | [3] |
| Silylation | Compound 20 | Compound 21 | TBDMSCl, Imidazole | 89% | [3] |
Experimental Protocols
Asymmetric Synthesis of (-)-Guignardone B (1) from Intermediate 10:
-
Knoevenagel Condensation and 6π-Electrocyclization: To a solution of the advanced intermediate aldehyde 10 in a suitable solvent (e.g., toluene), add the active methylene compound and a catalytic amount of a base (e.g., piperidinium acetate). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion of the condensation, continue heating to effect the 6π-electrocyclization. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and purify the crude product by flash chromatography.
-
Directed Hydrogenation: Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane). Add Crabtree's catalyst and place the reaction mixture under a hydrogen atmosphere. Stir the reaction at room temperature for the specified time (e.g., 5 hours).[3] After the reaction is complete, concentrate the mixture in vacuo. Purify the resulting residue by preparative TLC on silica gel to afford (-)-Guignardone B.[3]
Visualizations
Caption: Key stages in the total synthesis of (-)-Guignardone B.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Side effects or off-target effects of Guignardone K in experiments
This technical support resource addresses potential questions and concerns regarding the experimental use of Guignardone K and related compounds. Due to the limited publicly available data on this compound, this guide focuses on the known biological activities and experimental observations within the Guignardone family of meroterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of the Guignardone family of compounds?
The Guignardone family of natural products, isolated from the endophytic fungus Guignardia mangiferae, has been primarily investigated for its cytotoxic and antibacterial properties. Specifically, Guignardone A has demonstrated strong, broad-spectrum antibacterial activity by targeting penicillin-binding proteins.[1] Other compounds in this family, such as Guignardones Q and S, have exhibited weak cytotoxic effects against the human breast cancer cell line, MCF-7.[2]
Q2: Have any side effects or off-target effects of this compound been reported in the literature?
Currently, there is no specific information available in the scientific literature detailing the side effects or off-target effects of this compound. Research on this particular compound is limited. The primary characterization of related Guignardone compounds has been focused on their potential therapeutic effects, such as anticancer and antibacterial activities, in in-vitro settings.
Q3: What should I consider if I observe unexpected results or potential off-target effects in my experiments with a Guignardone compound?
If you encounter unexpected results, it is crucial to consider the following:
-
Compound Purity and Characterization: Ensure the purity and structural integrity of your this compound sample through appropriate analytical methods.
-
Dose-Response Relationship: Establish a clear dose-response curve to determine if the observed effects are concentration-dependent.
-
Cell Line Specificity: Test the compound on multiple cell lines to assess if the effects are specific to a particular cell type or more general.
-
Control Experiments: Include appropriate positive and negative controls in your experimental design to validate your findings.
-
Literature on Related Compounds: Review the literature for known activities of other Guignardone compounds, as they may share structural similarities and potential biological targets.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity observed at expected non-toxic concentrations. | 1. Incorrect compound concentration. 2. Contamination of the compound or cell culture. 3. Cell line is particularly sensitive. | 1. Verify the stock solution concentration and dilution calculations. 2. Check for microbial contamination and use fresh reagents. 3. Perform a dose-response study to determine the EC50. |
| Inconsistent results between experimental replicates. | 1. Variability in cell seeding density. 2. Inconsistent compound treatment duration. 3. Pipetting errors. | 1. Ensure uniform cell seeding across all wells/plates. 2. Standardize the timing of all experimental steps. 3. Calibrate pipettes and use proper pipetting techniques. |
| No observable effect at expected active concentrations. | 1. Compound degradation. 2. Incorrect experimental endpoint. 3. The chosen cell line is not responsive. | 1. Check the storage conditions and age of the compound. 2. Ensure the assay is appropriate for the expected biological activity. 3. Test the compound on a different, potentially more sensitive, cell line. |
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of Guignardones Q and S against the MCF-7 human breast cancer cell line.
| Compound | Cell Line | Activity |
| Guignardone Q | MCF-7 | Weak Inhibition |
| Guignardone S | MCF-7 | Weak Inhibition |
Data extracted from a study on new meroterpenoids from the endophytic fungus Guignardia mangiferae A348. The original study did not provide specific IC50 values for the weak inhibition.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cancer cell lines, as was likely performed for the Guignardone compounds.
-
Cell Seeding: Plate cells (e.g., SF-268, MCF-7, NCI-H460) in a 96-well plate at a density of 5 × 10^4 cells/mL and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Experimental workflow for in-vitro cytotoxicity testing.
Caption: Known activities of Guignardone compounds.
References
- 1. Phyllosticta capitalensis: a novel source of Guignardone A, a high-affinity ligand for penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Meroterpenoid Assay Variability
This technical support center provides troubleshooting guidance for researchers encountering variability and reproducibility issues in assays involving meroterpenoid compounds, such as Guignardone K, isolated from fungal endophytes. Due to the inherent complexity of natural product screening, this guide addresses common challenges in cytotoxicity, antifungal, and enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my bioassay results with a meroterpenoid extract?
High variability in assays with natural product extracts is a common challenge. Several factors can contribute to this:
-
Extract Complexity: Crude or partially purified extracts contain a mixture of compounds at varying concentrations. These compounds can have synergistic or antagonistic effects, leading to inconsistent results.
-
PAINS and IMPs: Natural product extracts are often rich in Pan-Assay Interference Compounds (PAINS) and Invalid Metabolic Panaceas (IMPs). These molecules, which can include fluorescent compounds, aggregators, and redox-active substances, can interfere with assay readouts and lead to false positives.
-
Seasonal and Environmental Variations: The chemical profile of a natural product extract can vary depending on the season and environmental conditions in which the source organism was grown.
-
Extraction and Handling: The methods used for extraction and the number of freeze-thaw cycles of the sample can impact the stability and composition of the extract.
Q2: My results are not reproducible between experiments. What are the likely causes?
Lack of reproducibility is a significant issue in natural product screening. Key factors include:
-
Inconsistent Extract Composition: As mentioned above, the composition of your extract may not be consistent across different batches.
-
Assay Conditions: Minor variations in assay conditions, such as temperature, incubation time, and reagent concentrations, can lead to significant differences in results.
-
Cell-Based Assay Variability: In cell-based assays, factors like cell passage number, cell density, and media components can affect the cellular response to the test compound.
-
Lack of Orthogonal Confirmation: Relying on a single assay format can increase the risk of false negatives. It is advisable to confirm initial findings using a secondary, mechanistically different assay.
Q3: How can I identify and mitigate the effects of interfering compounds in my extract?
Identifying and mitigating interference is crucial for obtaining reliable data.
-
Dereplication: At an early stage, use techniques like HPLC-PDA-MS to identify known compounds in your extract. This can help to quickly identify and deprioritize extracts containing known PAINS.
-
Assay Design: Whenever possible, opt for assay formats that are less susceptible to interference. For example, an assay that measures an increase in signal may be preferable to one that measures a decrease, as the latter is more prone to interference from colored or fluorescent compounds.
-
Control Experiments: Include appropriate controls to identify potential interference. For instance, run the assay with the extract in the absence of the target enzyme or cells to check for direct effects on the detection system.
Troubleshooting Guides
Cytotoxicity Assays
Common Issue: High background signal or false positives in fluorescence-based cytotoxicity assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Meroterpenoid Compound | 1. Run a control plate containing only the compound and media to measure its intrinsic fluorescence at the assay wavelengths. 2. Subtract the background fluorescence from the experimental wells. 3. If autofluorescence is high, consider using a non-fluorescent assay method (e.g., MTT or LDH release assay). |
| Compound Precipitation | 1. Visually inspect the wells for any signs of precipitation. 2. Determine the solubility of your compound in the assay media. 3. If solubility is an issue, consider using a lower concentration range or adding a solubilizing agent like DMSO (ensure the final concentration is not toxic to the cells). |
| Interference with Assay Reagents | 1. Perform a control experiment where the compound is added to the assay reagents without cells to see if it directly affects the reagents. 2. Consult the assay kit's technical manual for known interfering substances. |
A general workflow for a cytotoxicity assay is outlined below:
Antifungal Assays
Common Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inoculum Size Variability | 1. Standardize the inoculum preparation method to ensure a consistent starting concentration of fungal cells. 2. Verify the inoculum density using a spectrophotometer or by plating serial dilutions. |
| Media Composition | 1. Ensure the composition of the growth media is consistent between experiments. 2. Be aware that some media components can interact with the test compound. |
| Compound Stability | 1. Assess the stability of the meroterpenoid in the assay medium over the incubation period. 2. Prepare fresh stock solutions for each experiment. |
The checkerboard assay is a common method to assess antifungal activity and potential synergies.
Enzyme Inhibition Assays
Common Issue: Non-reproducible IC50 values.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Substrate Concentration | 1. Ensure the substrate concentration is kept constant and is ideally at or below the Km value, especially when screening for competitive inhibitors. 2. Determine the Km of the substrate under your specific assay conditions. |
| Enzyme Activity | 1. Verify the activity of your enzyme stock before each experiment. 2. Avoid repeated freeze-thaw cycles of the enzyme. |
| Reaction Linearity | 1. Ensure that the reaction is in the linear range with respect to time and enzyme concentration. 2. Measure initial reaction velocities. |
| Promiscuous Inhibition | 1. Natural products can act as promiscuous inhibitors through mechanisms like aggregation. 2. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. 3. Vary the enzyme concentration; a significant shift in IC50 with enzyme concentration can indicate a stoichiometric inhibitor. |
A hypothetical signaling pathway where a meroterpenoid might inhibit a key enzyme is depicted below. Understanding the potential target can help in designing more specific assays.
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the meroterpenoid extract or pure compound in culture medium. Replace the old medium with the medium containing the test compound. Include vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
General Protocol for Broth Microdilution Antifungal Assay
-
Compound Preparation: Prepare a 2-fold serial dilution of the meroterpenoid in a 96-well plate using RPMI-1640 medium.
-
Inoculum Preparation: Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 CFU/mL.
-
Inoculation: Add the fungal inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
General Protocol for a Kinase Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the meroterpenoid inhibitor in a suitable buffer.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the desired time, ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Signal Detection: Measure the fluorescence signal, which will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Technical Support Center: Strategies to Reduce Guignardone K Cytotoxicity in Normal Cells
Disclaimer: As of the latest literature review, specific data on the cytotoxicity of "Guignardone K" and strategies to mitigate it are not available. This technical support guide is designed for researchers, scientists, and drug development professionals working with novel compounds, using the Guignardone family of meroterpenoids as a hypothetical example. The principles and protocols outlined here are general and should be adapted based on the empirical findings for the specific compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are Guignardones and is there any known cytotoxic activity?
A1: Guignardones are a class of meroterpenoids, which are natural products derived from both polyketide and terpenoid biosynthetic pathways. They have been isolated from endophytic fungi, such as Guignardia mangiferae. Research on this class of compounds is ongoing. One study investigating new guignardones (P-S) reported weak cytotoxic activity of Guignardone Q and Guignardone S against the human breast cancer cell line MCF-7.[1]
Q2: My initial screens show this compound has high cytotoxicity in my normal cell line. What are the potential mechanisms?
A2: The cytotoxic mechanism of a novel compound like this compound would need to be experimentally determined. However, based on the activities of other natural products, particularly those with quinone-like structures, potential mechanisms could include:
-
Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, or the extrinsic (death receptor) pathway.
-
Generation of Reactive Oxygen Species (ROS): The compound may undergo redox cycling, leading to the production of ROS. Excessive ROS can cause oxidative stress, damaging cellular components like DNA, lipids, and proteins, ultimately leading to cell death.
-
Alkylation of Cellular Macromolecules: Some compounds can covalently bind to essential proteins and DNA, disrupting their function and leading to cytotoxicity.
-
Direct Enzyme Inhibition: The compound may inhibit critical enzymes necessary for cell survival and proliferation.
Q3: How do I choose the right normal cell lines for cytotoxicity testing?
A3: The choice of normal cell lines should ideally correspond to the tissue type you anticipate will be most affected by the compound in a clinical setting (e.g., liver, kidney, or endothelial cells for systemically administered drugs). Commonly used normal cell lines for general toxicity screening include:
-
Fibroblasts: Human foreskin fibroblasts (HFF), mouse embryonic fibroblasts (MEFs).
-
Epithelial Cells: Human keratinocytes (HaCaT), retinal pigment epithelial cells (ARPE-19).
-
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs).
-
Hepatocytes: Primary human hepatocytes or cell lines like HepG2 (though cancerous, they are often used to assess liver toxicity).
-
Kidney Cells: Human embryonic kidney cells (HEK293), canine kidney cells (MDCK).
It is advisable to test your compound on a panel of normal cell lines from different tissue origins to get a broader understanding of its toxicity profile.
Troubleshooting Guides
Issue: High Cytotoxicity Observed in Normal Cells
If you observe significant cytotoxicity of this compound in normal cell lines at concentrations where you see desired activity in cancer cells, here are some troubleshooting steps:
| Possible Cause | Suggested Experiment/Solution | Rationale |
| Oxidative Stress | Co-incubate the normal cells with this compound and an antioxidant like N-acetylcysteine (NAC). Measure ROS levels using a fluorescent probe (e.g., DCFDA). | If the cytotoxicity is mediated by ROS, an antioxidant should rescue the cells. |
| Apoptosis Induction | Perform an Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Measure caspase activity (e.g., Caspase-3/7 assay). | This will help determine if the cells are dying via apoptosis or necrosis, providing insight into the cell death pathway. |
| Off-Target Effects | Conduct a dose-response study on a panel of normal and cancer cell lines to determine the IC50 values and calculate the therapeutic index (TI = IC50 in normal cells / IC50 in cancer cells). | A low therapeutic index indicates a narrow window between the effective dose and the toxic dose, suggesting significant off-target effects. |
| Non-Specific Membrane Disruption | Perform a lactate dehydrogenase (LDH) release assay. | An increase in LDH release indicates a loss of cell membrane integrity, which can be a sign of non-specific cytotoxicity. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the cytotoxicity of Guignardone compounds. The table below summarizes the reported IC50 values for Guignardones Q and S.
Table 1: Reported Cytotoxicity of Guignardone Analogs
| Compound | Cell Line | IC50 (µM) |
| Guignardone Q | MCF-7 (Breast Cancer) | 83.7[1] |
| Guignardone S | MCF-7 (Breast Cancer) | 92.1[1] |
Data from a single study. Further validation is required.
The following table provides an illustrative example of how to present data from a comparative cytotoxicity study.
Table 2: Illustrative Cytotoxicity Profile of a Hypothetical Compound (e.g., this compound)
| Cell Line | Type | IC50 (µM) | Therapeutic Index (TI) |
| MCF-7 | Breast Cancer | 10 | 5.0 |
| A549 | Lung Cancer | 15 | 3.3 |
| HFF | Normal Fibroblast | 50 | - |
| HEK293 | Normal Kidney | >100 | >10 |
This is hypothetical data for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for assessing and mitigating the cytotoxicity of a novel compound.
References
Technical Support Center: Enhancing the Bioavailability of Guignardone K
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in modifying the structure of Guignardone K to improve its bioavailability. Given the limited public data on this compound's specific pharmacokinetic properties, this guide focuses on general strategies and experimental approaches commonly applied to natural products with presumed low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for this compound's poor bioavailability?
Based on the complex polycyclic structure typical of meroterpenoids, this compound is likely to exhibit poor aqueous solubility. Poor solubility is a primary driver of low dissolution rates in the gastrointestinal tract, which in turn limits absorption and overall bioavailability. Additionally, its structure may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What initial assessments should be performed to confirm the bioavailability limitations of this compound?
To understand the bioavailability challenges of this compound, a series of initial in vitro and in vivo experiments are recommended. These include:
-
Aqueous Solubility Assays: To quantify the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In Vitro Permeability Assays: Using models like the Caco-2 cell monolayer to predict intestinal absorption.
-
Metabolic Stability Assays: To evaluate the susceptibility of this compound to degradation by liver microsomes.
-
Preliminary In Vivo Pharmacokinetic Studies: In a relevant animal model (e.g., rat) to determine key parameters like Cmax, Tmax, and overall exposure (AUC) after oral administration.
Q3: What are the primary chemical modification strategies to improve the bioavailability of a compound like this compound?
There are several established strategies for chemically modifying a lead compound to enhance its bioavailability:
-
Prodrug Approach: A pharmacologically inactive derivative is designed to improve solubility and/or permeability. Once absorbed, it is metabolized to the active parent drug. For this compound, this could involve esterification of hydroxyl groups to increase lipophilicity and membrane transport.[1]
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve dissolution and solubility. The feasibility of this approach for this compound would depend on the presence of suitable acidic or basic functional groups.
-
Analogue Synthesis: Systematically modifying the core structure of this compound to improve its physicochemical properties. This could involve introducing polar functional groups to enhance solubility or altering lipophilicity to optimize the balance between solubility and permeability.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound Analogs
Potential Cause: The synthesized analogs retain the poor solubility characteristics of the parent compound.
Solutions:
-
Introduce Polar Functional Groups: Systematically introduce hydrophilic groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups to the this compound scaffold. This can increase interaction with water and improve solubility.[2]
-
Formulate with Solubilizing Excipients: For early-stage testing, formulating the compound with cyclodextrins or other solubility enhancers can provide a temporary solution to enable in vitro and in vivo studies.[3]
-
Particle Size Reduction: Techniques like micronization or nanomilling can increase the surface area of the compound, leading to a faster dissolution rate.[4]
Issue 2: Poor Permeability of this compound Analogs in Caco-2 Assays
Potential Cause: The analogs are too polar or too large to efficiently cross the intestinal epithelium.
Solutions:
-
Optimize Lipophilicity: The balance between lipophilicity and hydrophilicity is crucial for passive diffusion across cell membranes. Aim for a LogP value in the optimal range for oral absorption (typically 1-5). This can be achieved by adding or removing lipophilic or hydrophilic moieties.
-
Prodrug Strategy: Masking polar functional groups with lipophilic promoieties can enhance membrane permeability. These promoieties are later cleaved in the body to release the active drug.[1]
-
Investigate Efflux Transporters: Poor permeability might be due to efflux by transporters like P-glycoprotein (P-gp). Co-administration with a known P-gp inhibitor in in vitro assays can help determine if this is the case.
Hypothetical Data Presentation
The following data is for illustrative purposes only and is intended to demonstrate how to present experimental results for this compound and its hypothetical analogs.
Table 1: Physicochemical and In Vitro Properties of this compound Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µg/mL) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | 306.4 | 3.8 | < 1 | 0.5 |
| Analog GK-01 (Prodrug) | 420.5 | 4.5 | 5 | 8.2 |
| Analog GK-02 (Solubility-enhanced) | 336.4 | 3.2 | 25 | 2.1 |
| Analog GK-03 (Balanced) | 350.4 | 3.5 | 15 | 6.5 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Analogs in Rats (Oral Dose: 10 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| This compound | 25 | 4 | 150 | < 2 |
| Analog GK-01 (Prodrug) | 450 | 2 | 2800 | 35 |
| Analog GK-02 (Solubility-enhanced) | 150 | 2 | 900 | 12 |
| Analog GK-03 (Balanced) | 380 | 1.5 | 2500 | 31 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and its analogs.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Dosing Solution: Dissolve the test compound in the transport buffer to the desired concentration.
-
Apical to Basolateral Permeability:
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Kinetic Solubility Assay
Objective: To determine the aqueous solubility of this compound and its analogs in a buffer at a specific pH.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Sample Preparation:
-
Add a small volume of the DMSO stock solution to the PBS buffer to achieve the desired final concentration (the final DMSO concentration should be low, e.g., <1%).
-
Incubate the mixture at room temperature for a set period (e.g., 2 hours) with shaking to allow for equilibration.
-
-
Separation of Undissolved Compound: Centrifuge the samples to pellet any precipitated compound.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable method like HPLC-UV or LC-MS/MS.
-
Solubility Determination: The measured concentration in the supernatant represents the kinetic solubility of the compound under the tested conditions.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Potential metabolic pathway of orally administered this compound.
Caption: Decision-making for this compound modification strategy.
References
- 1. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 2. biomedres.us [biomedres.us]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Guignardone & Related Meroterpenoids: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experimental procedures involving Guignardone and related meroterpenoid compounds. As specific data for "Guignardone K" is not publicly available, this guide focuses on the broader class of Guignardone compounds and meroterpenoids, drawing on established experimental principles and challenges.
Frequently Asked Questions (FAQs)
Q1: What are Guignardones and why are they of research interest?
Guignardones are a class of meroterpenoid natural products, meaning their chemical structure is derived from both terpene and polyketide biosynthetic pathways. They are typically isolated from endophytic fungi, such as those of the Guignardia genus.[1][2] Research interest in these compounds stems from their structural diversity and potential biological activities, which include antifungal and cytotoxic properties.[1][3]
Q2: What are the primary challenges in isolating Guignardones from fungal cultures?
The main challenges in isolating Guignardones and other natural products include:
-
Low Yields: Bioactive compounds are often present in very low concentrations in their natural source.[4]
-
Complex Mixtures: Fungal extracts are complex mixtures of various metabolites, making the separation of pure compounds difficult.[5]
-
Compound Stability: Some compounds may be unstable under certain extraction conditions (e.g., thermolabile compounds can be degraded by heat).
-
Dereplication: Early identification of known compounds is crucial to avoid rediscovery and focus efforts on novel structures.
Q3: What are the recommended storage conditions for Guignardone compounds?
While specific stability data for all Guignardones is not available, as a general practice for complex natural products, it is recommended to store them as a dry solid or in a suitable anhydrous solvent (e.g., DMSO, ethanol) at -20°C or lower, protected from light and moisture to prevent degradation.
Q4: What are the key considerations for the chemical synthesis of Guignardones?
The total synthesis of Guignardones and related meroterpenoids is a complex undertaking. Key challenges include:
-
Stereochemical Complexity: These molecules often contain multiple stereocenters, requiring highly stereoselective reactions to achieve the correct 3D structure.
-
Construction of Complex Ring Systems: The synthesis often involves intricate cascade reactions or cycloadditions to build the characteristic polycyclic skeletons.
-
Protecting Group Strategies: The use of protecting groups is often necessary and requires careful planning to avoid unwanted side reactions and to ensure they can be removed without affecting the rest of the molecule.
Troubleshooting Experimental Pitfalls
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of Guignardone from fungal culture | Inappropriate fungal strain or culture conditions. | Verify the fungal strain's ability to produce the desired compound. Optimize culture conditions (media, temperature, pH, aeration, and incubation time). |
| Inefficient extraction method. | Choose a solvent system based on the polarity of the target Guignardone. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can be effective. Consider alternative extraction methods like ultrasound-assisted or supercritical fluid extraction. | |
| Degradation of the compound during isolation | Exposure to high temperatures, light, or extreme pH. | Use methods that avoid high temperatures, such as Soxhlet extraction for thermo-labile compounds.[6] Work in low light conditions and use neutral pH buffers where possible. |
| Presence of degradative enzymes in the extract. | Denature enzymes early in the extraction process, for example, by adding a solvent like methanol or ethanol. | |
| Difficulty in purifying the target compound | Co-elution with other closely related compounds. | Employ a combination of chromatographic techniques (e.g., column chromatography, preparative HPLC) with different stationary and mobile phases to improve separation.[5] |
| Compound is not visible on TLC plate. | Use different visualization techniques, such as UV light (if the compound is UV active), or staining reagents (e.g., vanillin-sulfuric acid, ceric ammonium molybdate). | |
| Inconsistent results in bioassays | Poor solubility of the compound in the assay medium. | Use a suitable co-solvent like DMSO at a concentration that does not affect the biological system. Prepare stock solutions at a higher concentration and dilute them in the assay medium. |
| Compound instability in the assay medium. | Assess the stability of the compound under the assay conditions (pH, temperature, time). If necessary, modify the protocol to minimize degradation. | |
| Non-specific activity due to cytotoxicity. | Always run a parallel cytotoxicity assay to ensure that the observed activity is not a result of general cell death.[7] |
Biological Activity Data
Some Guignardone compounds have been evaluated for their biological activities. The following table summarizes some of the available quantitative data.
| Compound | Biological Activity | Cell Line / Organism | Measurement | Value |
| Guignardone Derivative (Compound 2) | Cytotoxicity | Human breast cancer (MCF-7) | IC₅₀ | 2.1 µM[3] |
| Guignardones P and S | Weak Cytotoxicity | Human breast cancer (MCF-7) | - | Weak inhibition[1] |
| Guignardone B | Antifungal | Candida albicans | - | Moderate inhibition[1] |
Key Experimental Protocols
General Protocol for Isolation and Characterization of Guignardones from Fungal Culture
-
Fungal Cultivation:
-
Inoculate the producing fungal strain (e.g., Guignardia mangiferae) into a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate the culture under optimal conditions (e.g., 28°C, 150 rpm) for a period determined by time-course experiments to maximize the production of the target compound.
-
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the mycelia with a polar solvent like methanol or ethanol.
-
Extract the culture broth with a solvent of intermediate polarity, such as ethyl acetate.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Fractionation and Purification:
-
Subject the crude extract to column chromatography using silica gel or another suitable stationary phase.
-
Elute with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Pool the relevant fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.[5]
-
-
Structure Elucidation:
-
Determine the structure of the purified compound using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.
-
X-ray Crystallography: If a suitable crystal can be obtained, this provides unambiguous structural determination.
-
-
Visualizations
Caption: General workflow for the isolation and analysis of Guignardone-like compounds.
Caption: Plausible NF-κB signaling pathway potentially modulated by meroterpenoids.
References
- 1. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 7. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Guignardone K: A Comparative Analysis of Bioactivity within the Guignardone Family
For Immediate Release
A comprehensive analysis of the Guignardone family of meroterpenoids reveals varying degrees of cytotoxic and antimicrobial activities among its analogues. While data on Guignardone K remains limited in publicly accessible research, a comparative look at its structural relatives provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer a comparative overview of the bioactivity of this compound's analogues.
Cytotoxicity Profile of Guignardone Analogues
Recent studies have focused on the cytotoxic potential of various Guignardone compounds against a range of human cancer cell lines. A notable study by Sun et al. (2015) investigated the cytotoxic effects of Guignardones P-S, along with the known analogues Guignardone A, B, and I, against the SF-268 (central nervous system), MCF-7 (breast cancer), and NCI-H460 (lung cancer) cell lines.
The results, as summarized in the table below, indicate that most of the tested Guignardones exhibited weak to no cytotoxic activity at the concentrations evaluated. However, Guignardone Q and Guignardone S displayed weak inhibitory effects specifically against the MCF-7 breast cancer cell line.
| Compound | SF-268 IC50 (μM) | MCF-7 IC50 (μM) | NCI-H460 IC50 (μM) |
| Guignardone P | > 100 | > 100 | > 100 |
| Guignardone Q | > 100 | 83.7 | > 100 |
| Guignardone R | > 100 | > 100 | > 100 |
| Guignardone S | > 100 | 92.1 | > 100 |
| Guignardone A | > 100 | > 100 | > 100 |
| Guignardone B | > 100 | > 100 | > 100 |
| Guignardone I | > 100 | > 100 | > 100 |
Table 1: Cytotoxic Activity of Guignardone Analogues. [1][2][3] Data represents the 50% inhibitory concentration (IC50) in micromolar (μM). Values greater than 100 μM indicate a lack of significant cytotoxic activity under the tested conditions.
Antimicrobial Potential of the Guignardone Scaffold
Beyond cytotoxicity, the Guignardone scaffold has demonstrated promise in the antimicrobial arena. Research has pointed to the potential of Guignardone A and B, as well as their analogues, in combating fungal and bacterial pathogens.
Notably, Guignardone A, isolated from the endophytic fungus Phyllosticta capitalensis, has been reported to exhibit strong, broad-spectrum antibacterial activity. An ethyl acetate extract containing Guignardone A demonstrated a Minimum Inhibitory Concentration (MIC) of 10 µg/mL against both gram-positive and gram-negative bacteria.[4] Further computational studies suggest that Guignardone A may exert its antibacterial effect by binding to penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis.[4]
Additionally, while specific data is not detailed in the primary literature reviewed, Guignardone B and its analogues have been reported to possess moderate inhibitory activity against the opportunistic fungal pathogen Candida albicans.[1][2] This suggests that the Guignardone core structure may be a valuable starting point for the development of novel antifungal agents.
Experimental Protocols
The following methodologies were employed in the cited studies to evaluate the biological activities of Guignardone analogues.
Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay was utilized to determine the cytotoxic effects of the Guignardone compounds against the human cancer cell lines SF-268, MCF-7, and NCI-H460.
-
Cell Plating: Cells were seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
Cell Fixation: Following incubation, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Solubilization and Absorbance Reading: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at a wavelength of 515 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused a 50% reduction in cell growth (IC50) was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of Guignardone A was determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial strains were cultured to a specific turbidity, corresponding to a known colony-forming unit (CFU) per milliliter.
-
Serial Dilution: The test compound was serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Logical Workflow for Bioactivity Screening
The general workflow for identifying and evaluating the biological activity of novel natural products like Guignardones is depicted in the following diagram.
Figure 1. Workflow for Natural Product Bioactivity Discovery.
Signaling Pathway Implication: Penicillin-Binding Protein Inhibition
The antibacterial activity of Guignardone A is hypothesized to involve the inhibition of penicillin-binding proteins (PBPs). The following diagram illustrates this proposed mechanism.
Figure 2. Proposed Mechanism of Guignardone A Antibacterial Activity.
References
- 1. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra [mdpi.com]
- 2. Guignardones P-S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
In Vivo Anticancer Effects of Guignardone K: A Comparative Analysis
For researchers and drug development professionals interested in the potential of novel natural compounds like Guignardone K, the absence of published in vivo data represents a significant knowledge gap. Typically, the validation of anticancer effects in a living organism is a critical step in the drug discovery pipeline. This process usually involves several key stages, which are outlined below in a generalized experimental workflow.
General Experimental Workflow for In Vivo Anticancer Studies
The following diagram illustrates a standard workflow for evaluating the in vivo efficacy of a novel anticancer compound.
Caption: Generalized workflow for in vivo validation of a potential anticancer compound.
Hypothetical Data Comparison
To illustrate the type of data that would be presented in a comparative guide, the following tables provide a hypothetical comparison of this compound with a standard chemotherapeutic agent, Doxorubicin. It is crucial to note that the data presented here is purely illustrative and not based on actual experimental results for this compound.
Table 1: Hypothetical In Vivo Efficacy of this compound vs. Doxorubicin in a Xenograft Model
| Treatment Group | Dose | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | 0 |
| This compound | 10 mg/kg | 800 ± 150 | 46.7 |
| This compound | 20 mg/kg | 500 ± 100 | 66.7 |
| Doxorubicin | 5 mg/kg | 450 ± 90 | 70.0 |
Table 2: Hypothetical Animal Body Weight Changes During Treatment
| Treatment Group | Initial Body Weight (g) (Mean ± SD) | Final Body Weight (g) (Mean ± SD) | % Change |
| Vehicle Control | 20.5 ± 1.2 | 22.0 ± 1.5 | +7.3 |
| This compound (10 mg/kg) | 20.3 ± 1.1 | 21.5 ± 1.3 | +5.9 |
| This compound (20 mg/kg) | 20.6 ± 1.3 | 20.0 ± 1.4 | -2.9 |
| Doxorubicin (5 mg/kg) | 20.4 ± 1.2 | 18.5 ± 1.8 | -9.3 |
Potential Signaling Pathways for Investigation
Based on the mechanisms of other natural anticancer compounds, a potential avenue for investigating the in vivo effects of this compound could involve its impact on key signaling pathways implicated in cancer progression.
Caption: Potential signaling pathways that could be modulated by this compound.
Experimental Protocols
Should in vivo studies on this compound be undertaken, the following experimental protocols would be essential for a comprehensive evaluation.
1. Animal Model and Tumor Xenograft Establishment:
-
Animal Strain: Athymic nude mice (nu/nu), 4-6 weeks old.
-
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be selected based on in vitro sensitivity to this compound.
-
Implantation: 5 x 10^6 cells in 100 µL of Matrigel would be injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors would be allowed to grow to a palpable size (e.g., 100-150 mm³) before the commencement of treatment. Tumor volume would be measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
2. Treatment Administration:
-
Grouping: Mice would be randomly assigned to treatment groups (e.g., vehicle control, this compound at different doses, positive control like Doxorubicin).
-
Compound Preparation: this compound would be dissolved in a suitable vehicle (e.g., DMSO and saline).
-
Administration: The compound would be administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined frequency and duration.
-
Monitoring: Animal body weight and general health would be monitored regularly as indicators of toxicity.
3. Endpoint Analysis:
-
Tumor Excision: At the end of the study, mice would be euthanized, and tumors would be excised and weighed.
-
Histopathological Analysis: A portion of the tumor tissue would be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Biochemical Analysis: Blood samples may be collected for analysis of relevant biomarkers.
While the potential anticancer effects of this compound may be of interest, the current lack of published in vivo data prevents a thorough comparative analysis. The information presented here serves as a template for how such a comparison could be structured once the necessary experimental data becomes available. Future in vivo studies are essential to validate the preclinical potential of this compound and to understand its efficacy and safety profile in a living organism.
A Comparative Analysis of Guignardone K and Paclitaxel for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the contrasting profiles of a novel meroterpenoid, Guignardone K, and the established chemotherapeutic agent, paclitaxel.
This guide provides a comprehensive comparative analysis of this compound, a member of the emerging guignardone family of natural products, and paclitaxel, a widely used and extensively studied anticancer drug. The comparison focuses on their mechanisms of action, cytotoxic effects, and impact on cellular processes, supported by available experimental data. Due to the limited public information on this compound, data from closely related guignardone compounds are used as a proxy to facilitate a preliminary comparison, with the explicit understanding that these may not fully represent the specific activities of this compound.
Introduction
Paclitaxel , a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer. Its mechanism of action, primarily targeting microtubule stability, is well-characterized.
Guignardones are a class of meroterpenoids isolated from the endophytic fungus Guignardia mangiferae.[1][2] While research on this family of compounds is still in its early stages, initial studies have indicated potential biological activities, including cytotoxic effects against some cancer cell lines.[3][4] This guide aims to juxtapose the known properties of paclitaxel with the emerging data on guignardones to highlight potential areas for future research and drug discovery.
Mechanism of Action
The fundamental difference between paclitaxel and the current understanding of guignardones lies in their molecular mechanisms of action.
Paclitaxel: The primary mechanism of action of paclitaxel is the disruption of microtubule dynamics.[5] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[5][6] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, which disrupts the mitotic spindle assembly necessary for cell division.[5] Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to apoptosis.[7][8]
This compound and related Guignardones: The precise mechanism of action for this compound and other guignardones has not yet been elucidated in publicly available literature. Based on the cytotoxic activity observed with some members of this family, it is hypothesized that they may induce cell death through apoptosis or other cell death pathways. However, the specific molecular targets and signaling pathways involved remain unknown and are a critical area for future investigation.
Comparative Cytotoxicity
The cytotoxic profiles of paclitaxel and representative guignardones reveal a significant disparity in potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Paclitaxel | MCF-7 (Breast) | ~0.002 - 0.01 | [9] |
| SF-268 (CNS) | ~0.003 | [9] | |
| NCI-H460 (Lung) | ~0.004 | [9] | |
| Guignardone Q | MCF-7 (Breast) | 83.7 | [3] |
| SF-268 (CNS) | >100 | [3] | |
| NCI-H460 (Lung) | >100 | [3] | |
| Guignardone S | MCF-7 (Breast) | 92.1 | [3] |
| SF-268 (CNS) | >100 | [3] | |
| NCI-H460 (Lung) | >100 | [3] |
Table 1: Comparative in vitro cytotoxicity (IC50) of Paclitaxel and representative Guignardones against various human cancer cell lines.
As indicated in Table 1, paclitaxel exhibits potent cytotoxicity in the nanomolar range against a variety of cancer cell lines. In contrast, the tested guignardones (Q and S) show significantly weaker cytotoxic activity, with IC50 values in the micromolar range, primarily against the MCF-7 breast cancer cell line.[3] This suggests that while guignardones may possess some anticancer properties, they are considerably less potent than paclitaxel in the tested cell lines.
Effects on Cell Cycle and Apoptosis
Paclitaxel: The stabilization of microtubules by paclitaxel directly leads to a robust arrest of the cell cycle in the G2/M phase.[7][8] This prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn can trigger the intrinsic apoptotic pathway.[7] Key events in paclitaxel-induced apoptosis include the activation of caspases (such as caspase-3, -8, and -9), the release of cytochrome c from mitochondria, and the up-regulation of pro-apoptotic proteins like Bax, alongside the down-regulation of anti-apoptotic proteins like Bcl-2.[10][11]
This compound and related Guignardones: There is currently no published data on the effects of this compound or other guignardones on the cell cycle or their ability to induce apoptosis. This represents a significant knowledge gap in understanding their potential as anticancer agents. Future research should focus on determining if these compounds affect cell cycle progression and elucidating the molecular pathways involved in their cytotoxic effects.
Experimental Protocols
To facilitate further research and comparative studies, the following are generalized protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
To visually represent the known and hypothesized mechanisms, the following diagrams are provided.
Caption: Mechanism of action of Paclitaxel.
Caption: Hypothesized mechanism of action for this compound.
References
- 1. Synergistic Antifungal Meroterpenes and Dioxolanone Derivatives from the Endophytic Fungus Guignardia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endophytic Fungi: A Source of Potential Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nematicidal and Insecticidal Compounds from the Laurel Forest Endophytic Fungus Phyllosticta sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guignardones P-S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Cytotoxic Mechanisms of Guignardone K: A Comparative Analysis
A deep dive into the potential mechanism of action of the meroterpenoid Guignardone K, benchmarked against established anticancer agents, Doxorubicin and Paclitaxel. This guide provides a framework for researchers to investigate and validate the cytotoxic effects of novel compounds.
This compound, a member of the meroterpenoid class of natural products, has emerged as a compound of interest in cancer research due to the observed cytotoxic activities of related compounds against various cancer cell lines. While the precise mechanism of action for this compound is yet to be fully elucidated, this guide provides a comparative analysis of its hypothesized mechanism alongside the well-documented pathways of two frontline chemotherapy drugs, Doxorubicin and Paclitaxel. By presenting available data, detailing experimental protocols, and visualizing potential signaling cascades, we aim to equip researchers with the necessary tools to further investigate and validate the therapeutic potential of this compound.
Comparative Cytotoxicity against MCF-7 Breast Cancer Cells
The initial screening of Guignardone analogues has revealed weak to moderate cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. To contextualize these findings, the following table compares the reported 50% inhibitory concentrations (IC50) of Guignardone compounds with those of Doxorubicin and Paclitaxel, two standard chemotherapeutic agents used in the treatment of breast cancer.
| Compound | Compound Class | IC50 on MCF-7 Cells (µM) |
| Guignardone Q | Meroterpenoid | 83.7 |
| Guignardone S | Meroterpenoid | 92.1 |
| Doxorubicin | Anthracycline | 0.4 - 8.3 µM[1][2] |
| Paclitaxel | Taxane | 0.0075 - 0.02 µM[3][4] |
Note: The IC50 values for Doxorubicin and Paclitaxel can vary depending on the specific experimental conditions, such as exposure time and the specific sub-clone of the MCF-7 cell line used.
Established Mechanisms of Action: Doxorubicin and Paclitaxel
To provide a benchmark for understanding the potential mechanism of this compound, it is essential to review the mechanisms of well-characterized anticancer drugs.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin is a widely used anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms.[5][6] Its primary mode of action involves the intercalation into DNA, thereby inhibiting macromolecular biosynthesis.[5] This process stabilizes the topoisomerase II complex after it has cleaved the DNA chain for replication, preventing the DNA double helix from being resealed and thus halting the replication process.[5] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[6]
Caption: Doxorubicin's multifaceted mechanism of action.
Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel, a member of the taxane family, functions by a distinct mechanism. It binds to the β-tubulin subunit of microtubules, the protein polymers that form the cell's cytoskeleton.[7] This binding stabilizes the microtubules, preventing their depolymerization, a process crucial for the dynamic reorganization of the cytoskeleton during cell division.[7][] The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[9]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. scispace.com [scispace.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Benchmarking Guignardone K: A Comparative Guide to Performance in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
Guignardone K, a meroterpenoid derived from the endophytic fungus Guignardia mangiferae, represents a class of natural products with emerging biological activities. This guide provides a comparative analysis of this compound's performance in key assay formats, offering insights into its potential therapeutic applications. Due to the limited publicly available data on this compound, this guide leverages data from closely related analogues, particularly Guignardone B, to provide a substantive comparison with established compounds.
Executive Summary
This compound and its analogues have demonstrated preliminary efficacy in both anticancer and antifungal assays. While direct data for this compound is sparse, studies on its structural relatives indicate weak cytotoxic activity against human cancer cell lines and moderate antifungal activity against pathogenic yeasts. This guide will delve into the available data, compare it with alternative compounds, and provide detailed experimental protocols to enable researchers to effectively evaluate this compound and similar molecules in their own laboratories.
Performance Comparison
To provide a clear benchmark, the performance of Guignardone analogues is compared with a standard antifungal agent, Itraconazole. The data is summarized in the tables below, highlighting performance in cytotoxicity and antifungal assays.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| Guignardone Q | MCF-7 (Breast Cancer) | Not Specified | 83.7 | [1] |
| Guignardone S | MCF-7 (Breast Cancer) | Not Specified | 92.1 | [1] |
| Itraconazole | Various Cancer Cell Lines | Various | Typically >10 µM |
Note: The specific cytotoxicity assay for Guignardones Q and S was not detailed in the available literature.
Table 2: Antifungal Activity
| Compound | Fungal Strain | Assay Type | MIC (µg/mL) | Citation |
| Guignardone B | Candida albicans | Not Specified | Moderate Inhibition (Exact value not available) | [1] |
| Itraconazole | Candida albicans | Broth Microdilution | 0.015 - 8.0 | [2] |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes involved in evaluating this compound, the following diagrams are provided.
Caption: Postulated Antifungal Mechanism of Action for this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound or analogue (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Liquid broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
This compound or analogue (dissolved in DMSO)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial dilutions of this compound in the broth medium in the 96-well plates.
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).[2][3]
Conclusion
This compound and its analogues present an interesting avenue for further investigation in both oncology and mycology. The data, while preliminary, suggests a potential for these compounds as lead structures for the development of novel therapeutic agents. The provided protocols and comparative data serve as a foundational resource for researchers aiming to explore the full potential of this class of meroterpenoids. Further studies are warranted to elucidate the precise mechanisms of action and to perform more extensive evaluations across a broader range of cell lines and fungal strains.
References
- 1. Guignardones P–S, New Meroterpenoids from the Endophytic Fungus Guignardia mangiferae A348 Derived from the Medicinal Plant Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata [mdpi.com]
- 3. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Guignardone K: A Comparative Analysis of Experimental Findings
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental results reported for Guignardone K, a meroterpenoid natural product. Sourced from the endophytic fungus Guignardia sp., this compound has been the subject of preliminary biological screening.[1] This document aims to statistically validate and compare the existing experimental data, offering a clear perspective on its potential as a bioactive compound. We will delve into its reported antifungal and cytotoxic activities, compare its performance with established alternatives, and provide detailed experimental protocols for the assays conducted.
Quantitative Data Summary
The publicly available experimental data for this compound is currently limited. The following tables summarize the reported findings and provide a comparative analysis with standard therapeutic agents.
Table 1: Antifungal Activity of this compound against Candida albicans
| Compound | Minimum Inhibitory Concentration (MIC) | Synergistic Activity with Fluconazole | Data Source |
| This compound | Data not publicly available | Not reported to have significant synergistic activity | [2][3] |
| Guignardone N | Not specified | Inhibits biofilm formation and enhances susceptibility to fluconazole | [4] |
| Fluconazole (Standard) | 0.25 - 4 µg/mL | - | [5] |
Note: While the primary study that identified this compound evaluated its antifungal activity, specific inhibitory concentrations were not detailed in the accessible literature. The study did, however, highlight synergistic effects of other isolated meroterpenes with fluconazole.[2]
Table 2: Cytotoxic Activity of Guignardones against MCF-7 Human Breast Cancer Cell Line
| Compound | Activity | IC50 Value | Data Source |
| This compound | Inactive | Not applicable | [6] |
| Guignardones P-S (related compounds) | Weak inhibition of cell proliferation | Not specified | |
| Doxorubicin (Standard) | Potent cytotoxic agent | ~1 µM | [7] |
Note: There are conflicting reports regarding the cytotoxic effects of Guignardones. While one study reported weak inhibition by Guignardones P-S against the MCF-7 cell line, another review of marine natural products listed this compound as inactive in cytotoxicity assays.[6] This highlights the need for further validation of its biological activity.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays are provided below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[8]
Protocol:
-
Cell Plating: Seed adherent cells in a 96-well microtiter plate at a suitable density and incubate under standard conditions for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[9]
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA and air-dry at room temperature.[1]
-
Staining: Add 0.04% (wt/vol) SRB solution to each well and incubate at room temperature for 1 hour.[1]
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye and allow the plates to air-dry.[1]
-
Solubilization: Add 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the cellular protein content and, therefore, the cell number.[8][9]
Visualizing Molecular Pathways and Experimental Processes
To better understand the potential mechanism of action and the experimental design, the following diagrams are provided.
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Hypothesized MAPK signaling pathway inhibition by a meroterpenoid like this compound.
Conclusion
The currently available data on this compound suggests it may possess weak biological activities. The conflicting reports on its cytotoxicity and the lack of specific data on its antifungal properties underscore the necessity for further, more detailed studies. The synergistic antifungal activity of related meroterpenes, however, points to a potential avenue of research for this class of compounds. This guide serves as a foundational document for researchers, providing the known experimental context and detailed protocols to facilitate future investigations into the therapeutic potential of this compound and other related natural products.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 2. Synergistic Antifungal Meroterpenes and Dioxolanone Derivatives from the Endophytic Fungus Guignardia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endophytic Fungi: Key Insights, Emerging Prospects, and Challenges in Natural Product Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. A complex game of hide and seek: the search for new antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Strategies for Guignardone Meroterpenoids
The Guignardones, a family of structurally complex meroterpenoids isolated from the endophytic fungus Guignardia mangiferae, have garnered significant attention from the synthetic community due to their unique molecular architecture and promising biological activities. These activities include antibacterial and TLR3-regulating properties, as well as cytotoxicity against cancer cell lines. This guide provides a comparative overview of the reported total syntheses of various Guignardones, with a focus on Guignardones A, B, C, H, and I. We will delve into the different synthetic routes, comparing their efficiency through key metrics, and provide detailed experimental protocols for pivotal transformations.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the total syntheses of different Guignardones, offering a direct comparison of their overall efficiency.
| Guignardone | Starting Material | Key Reactions | Total Steps | Overall Yield (%) | Reference |
| (-)-Guignardone A | D-Quinic acid | Substitution/desulfurization, Pummerer rearrangement, Knoevenagel condensation–6π-electrocyclization, Dehydration | 18 | Not explicitly stated for A, B is formed first | [1][2][3][4][5] |
| (-)-Guignardone B | D-Quinic acid | Substitution/desulfurization, Pummerer rearrangement, Knoevenagel condensation–6π-electrocyclization, Directed hydrogenation | 17 | Not explicitly stated | [1][2][3][4][5] |
| (+)-Guignardone A | Commercially available materials | Silica-gel-promoted semipinacol rearrangement, Suzuki-Miyaura reaction, Oxidative 1,3-dicarbonyl radical-initiated cyclization | Not explicitly stated | Not explicitly stated | [6] |
| (+)-Guignardone C | Commercially available materials | Silica-gel-promoted semipinacol rearrangement, Suzuki-Miyaura reaction, Oxidative 1,3-dicarbonyl radical-initiated cyclization | Not explicitly stated | Not explicitly stated | [6] |
| (-)-Guignardone H | (-)-Limonene | Sequential condensation–6π-electrocyclization, Chemo- and stereoselective hydrogenation | 11 | Not explicitly stated | [7][8][9][10] |
| (-)-Guignardone I | (-)-Limonene | Sequential condensation–6π-electrocyclization, Chemo- and stereoselective hydrogenation | 10 | Not explicitly stated | [7][8][9][10] |
Synthetic Strategies and Key Transformations
The synthetic approaches to the Guignardone family showcase a variety of elegant strategies to construct their challenging tetracyclic and tricyclic core structures.
1. Synthesis of (-)-Guignardones A and B via a Convergent Approach
The synthesis of (-)-Guignardones A and B, accomplished by Yan, Gong, and Yang, utilizes D-quinic acid as a chiral starting material to construct the highly oxidized 6-oxabicyclo[3.2.1]octane core.[1][2][3][4][5] A key feature of this synthesis is a convergent strategy that brings together two complex fragments in the later stages.
A logical workflow for this synthetic route is depicted below:
Caption: Synthetic workflow for (-)-Guignardones A and B.
Experimental Protocol: Knoevenagel Condensation–6π-Electrocyclization
To a solution of the 1,3-cyclohexanedione fragment and the unsaturated aldehyde in a suitable solvent (e.g., toluene), a catalyst such as piperidine and acetic acid is added. The mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. After the reaction is complete, as monitored by TLC, the solvent is removed under reduced pressure. The resulting intermediate is then heated in a high-boiling solvent (e.g., o-xylene) to induce the 6π-electrocyclization, affording the tetracyclic core of Guignardone B.
2. Enantioselective Total Syntheses of Guignardones A and C
A divergent and bioinspired synthesis of enantiomerically pure manginoids and guignardones, including Guignardones A and C, was reported.[6] This approach features a late-stage oxidative 1,3-dicarbonyl radical-initiated cyclization to forge the central ring.
The key steps in this synthetic pathway are outlined below:
Caption: Key transformations in the synthesis of Guignardones A and C.
Experimental Protocol: Silica-gel-promoted Semipinacol Rearrangement
The substrate, a diol precursor, is dissolved in a non-polar solvent such as dichloromethane. Silica gel is added to the solution, and the mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the silica gel is filtered off, and the solvent is evaporated under reduced pressure to yield the rearranged product containing the 6-oxabicyclo[3.2.1]octane skeleton.
3. Asymmetric Synthesis of Guignardones H and I
The first asymmetric total synthesis of Guignardones H and I was achieved through the development of a novel chiral 1,3-diketone.[7][8][9][10] This synthesis features a key sequential condensation–6π-electrocyclization reaction followed by a stereoselective hydrogenation. This work also led to the structural revision of the natural products.
A diagram illustrating the synthetic logic is presented below:
Caption: Synthetic approach to Guignardones H and I.
Experimental Protocol: Chemo- and Stereoselective Hydrogenation
The tricyclic intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and placed in a hydrogenation vessel. A rhodium-based catalyst, such as Crabtree's catalyst ([Rh(cod)py(PCy3)]PF6), is added. The vessel is then charged with hydrogen gas to the desired pressure. The reaction is stirred at room temperature until the starting material is consumed. The catalyst is removed by filtration through a pad of silica gel, and the solvent is evaporated to yield the hydrogenated product with high stereoselectivity.
Conclusion
The total syntheses of Guignardones A, B, C, H, and I have been achieved through various innovative and elegant strategies. The choice of starting material, whether from the chiral pool or through asymmetric synthesis, and the key bond-forming reactions significantly influence the overall efficiency and convergency of the routes. The development of novel methodologies, such as the radical-initiated cyclization and the use of a custom-designed chiral 1,3-diketone, has been instrumental in accessing these complex natural products. Future synthetic endeavors will likely focus on improving the step-economy and overall yields, as well as exploring the synthesis of other members of the ever-expanding Guignardone family.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Total Synthesis of (-)-Guignardones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 142.Asymmetric Total Synthesis of (−)-Guignardones A and B-YANG Group [web.pkusz.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Total Syntheses of Manginoids A and C and Guignardones A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis and Structure Revision of Guignardone H and I: Development of a Chiral 1,3-Diketone Possessing C2 Symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Independent Verification of Guignardone K's Biological Targets: A Comparative Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Guignardone K, a member of the meroterpenoid class of natural products, has recently emerged as a compound of interest within the scientific community. Isolated from the endophytic fungus Guignardia mangiferae, this compound belongs to a larger family of structurally related compounds known as guignardones. Preliminary studies on this family have suggested potential antitumor and antifungal activities, sparking further investigation into their mechanisms of action and specific biological targets.
This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's biological effects. Due to the nascent stage of research on this specific compound, this guide will draw comparisons from the broader guignardone family to infer potential mechanisms and guide future research directions. The objective is to present a clear, data-driven comparison of this compound's potential biological activities and to provide detailed experimental protocols to facilitate independent verification and further exploration.
Current Understanding of Guignardone Family's Bioactivity
Research into the biological effects of the guignardone family has primarily focused on their cytotoxic and antifungal properties. While specific data for this compound is not yet available in published literature, studies on other members of the family, such as Guignardones P-S, provide initial insights.
Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of various guignardone compounds against a panel of human cancer cell lines. The available data indicates that these compounds generally exhibit weak to moderate inhibitory activity.
Table 1: Cytotoxicity of Guignardone Analogs Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Guignardone P | SF-268 (Glioblastoma) | > 50 | [1] |
| MCF-7 (Breast Cancer) | > 50 | [1] | |
| NCI-H460 (Lung Cancer) | > 50 | [1] | |
| Guignardone Q | SF-268 (Glioblastoma) | > 50 | [1] |
| MCF-7 (Breast Cancer) | 28.5 | [1] | |
| NCI-H460 (Lung Cancer) | > 50 | [1] | |
| Guignardone R | SF-268 (Glioblastoma) | > 50 | [1] |
| MCF-7 (Breast Cancer) | > 50 | [1] | |
| NCI-H460 (Lung Cancer) | > 50 | [1] | |
| Guignardone S | SF-268 (Glioblastoma) | > 50 | [1] |
| MCF-7 (Breast Cancer) | 35.2 | [1] | |
| NCI-H460 (Lung Cancer) | > 50 | [1] |
Note: The lack of potent activity in these initial screenings suggests that the guignardones may not be broadly cytotoxic but could have more specific targets or require metabolic activation.
Postulated Biological Targets and Signaling Pathways
Given the limited direct evidence for this compound, we can hypothesize its potential mechanisms of action based on the known activities of other meroterpenoid compounds and the preliminary data from its analogs. The observed cytotoxicity, although modest, suggests interference with fundamental cellular processes such as cell cycle progression and apoptosis.
Potential Involvement in Apoptosis
Many natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.
Caption: Hypothetical mechanism of this compound-induced apoptosis.
Potential Effects on Cell Cycle Progression
Another common mechanism of anticancer compounds is the induction of cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.
Caption: Potential workflow of this compound-induced cell cycle arrest.
Experimental Protocols for Independent Verification
To validate the hypothetical biological targets of this compound, the following experimental protocols are recommended.
Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, SF-268, NCI-H460) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Assay: After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Data Analysis: Dissolve the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Caption: Workflow for the independent verification of this compound's bioactivity.
Conclusion and Future Directions
The study of this compound and its biological targets is still in its infancy. The information available for the broader guignardone family suggests potential, albeit modest, anticancer activity. The lack of specific data for this compound underscores the need for comprehensive in-vitro and in-vivo studies to elucidate its mechanism of action.
Future research should focus on:
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound.
-
Signaling Pathway Analysis: Investigating the downstream effects of this compound on key signaling pathways involved in cell survival, proliferation, and death using methods like Western blotting and reporter assays.
-
In-Vivo Efficacy: Evaluating the antitumor efficacy of this compound in animal models to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.
By systematically applying the experimental protocols outlined in this guide and pursuing these future research directions, the scientific community can collectively unravel the therapeutic potential of this compound and the broader family of guignardone natural products.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Guignardone K
Disclaimer: This document provides general guidance for the disposal of the research chemical Guignardone K. It is not a substitute for a formal Safety Data Sheet (SDS). The specific disposal protocol must be determined after consulting the SDS provided by the manufacturer and in strict accordanceance with all applicable local, state, and federal regulations. This compound is a meroterpene compound isolated from the endophytic fungus Guignardia sp. and is noted for its antifungal activity[1]. As with any research chemical, proper handling and disposal are paramount to ensure laboratory and environmental safety.
Pre-Disposal Hazard Assessment
Key Hazard Categories to Identify in the SDS:
-
Acute Toxicity: Potential for harm from short-term exposure.
-
Chronic Toxicity: Potential for harm from long-term exposure.
-
Carcinogenicity: Potential to cause cancer.
-
Mutagenicity: Potential to cause genetic defects.
-
Ecotoxicity: Potential for harm to the environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The specific type of PPE required will be detailed in Section 8 of the SDS.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Check SDS for specific material and breakthrough time. | Prevents skin contact with the chemical. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or certified chemical fume hood. | Minimizes inhalation exposure. |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Collection Protocol:
-
Identify Waste Stream: Designate a specific, compatible waste container for this compound. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Container Selection: Use a chemically resistant, sealable container. The container must be in good condition with no leaks or cracks.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Collection: Carefully transfer the waste into the designated container, minimizing the generation of dust or aerosols.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed waste disposal vendor[2].
Disposal Workflow
The decision-making process for the disposal of this compound should follow a structured workflow to ensure safety and compliance. The primary route for disposal of research chemicals is through a certified hazardous waste management company.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
This guidance is intended to supplement, not replace, the specific instructions found in the Safety Data Sheet for this compound and the established protocols of your institution. Always prioritize safety and regulatory compliance in all chemical handling and disposal operations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
